(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-pyrrolidin-1-ylpyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-8-9-3-4-12-10(7-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVQNNKKUNFIND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585474 | |
| Record name | 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876316-38-0 | |
| Record name | 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(1-PYRROLIDINYL)-4-PYRIDINYL]METHANAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Basic Properties of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine is a trifunctional basic compound featuring a pyridine ring substituted with a pyrrolidinyl group and a methanamine group. Its chemical structure suggests the presence of three distinct basic centers, making its ionization behavior (pKa) a critical parameter for its application in pharmaceutical and medicinal chemistry. The extent of protonation at physiological pH (approximately 7.4) influences key properties such as solubility, membrane permeability, receptor-binding interactions, and overall pharmacokinetic and pharmacodynamic profiles.
Physicochemical Properties and Predicted Basicity
The structure of this compound contains three nitrogen atoms capable of accepting a proton: the aliphatic aminomethyl nitrogen, the pyridine ring nitrogen, and the tertiary amine nitrogen of the pyrrolidine ring. The basicity of each nitrogen is influenced by its chemical environment (aliphatic vs. aromatic, steric hindrance, and electronic effects).
Predicted Protonation Sites
The expected order of protonation is based on the general principles of basicity: aliphatic amines are typically more basic than the nitrogen in a pyridine ring. The pyrrolidine nitrogen, being a dialkylamino group attached to an electron-rich pyridine ring, is also expected to be a strong basic center.
-
First Protonation (Highest pKa): Expected at the primary aminomethyl group (-CH₂NH₂), as primary aliphatic amines are generally the strongest bases in such structures.
-
Second Protonation (Intermediate pKa): Expected at the tertiary amine of the pyrrolidine ring.
-
Third Protonation (Lowest pKa): Expected at the pyridine ring nitrogen, which is the least basic due to the sp² hybridization and the aromatic nature of the ring.
Predicted Basicity Data
The following table summarizes the predicted basic centers of the molecule, ranked from most basic to least basic. Actual pKa values require experimental determination.
| Basic Center | Nitrogen Type | Predicted Basicity Rank | Predicted pKa Range | Notes |
| Aminomethyl Group | Primary Aliphatic Amine | 1 (Most Basic) | 9.0 - 10.5 | Expected to be the first site of protonation. |
| Pyrrolidine Ring | Tertiary Aliphatic Amine | 2 | 7.0 - 9.0 | Basicity is modulated by its attachment to the pyridine ring. |
| Pyridine Ring | Aromatic Heterocycle | 3 (Least Basic) | 4.0 - 6.0 | The least basic site due to sp² hybridization and aromaticity. |
Protonation Equilibrium
The protonation of this compound occurs in a stepwise manner. The equilibrium between the neutral species and its various protonated forms is governed by the respective pKa values. A visual representation of this stepwise process is crucial for understanding its behavior in solutions of varying pH.
Caption: Predicted stepwise protonation equilibrium for the target compound.
Experimental Protocol for pKa Determination
The determination of the multiple pKa values of this compound can be accurately performed using potentiometric titration.[1][2][3] This method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added incrementally.[3][4]
Materials and Equipment
-
This compound sample (high purity)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution[4]
-
Potassium Chloride (KCl) for maintaining ionic strength[4]
-
Carbonate-free deionized water
-
Calibrated pH meter with a combination glass electrode[2][4]
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Experimental Procedure
-
Solution Preparation:
-
Accurately weigh a sufficient amount of the compound to prepare a sample solution of approximately 1-10 mM concentration.[4]
-
Dissolve the compound in a known volume of deionized water. If solubility is an issue, a co-solvent like methanol may be used, but the results will be specific to that solvent system.[1]
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[4]
-
-
Titration Setup and Calibration:
-
Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[4]
-
Place the sample solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode.
-
Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with pH measurements, especially in the basic range.[4]
-
-
Titration Process:
-
As the compound is a base, the primary titrant will be a standardized acid (0.1 M HCl).
-
To determine all three pKa values, it is often practical to first acidify the sample solution to a low pH (e.g., pH 2) with HCl.[4]
-
Then, titrate the fully protonated species with a standardized base (0.1 M NaOH) up to a high pH (e.g., pH 12).[4]
-
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. A stable reading is typically defined as a signal drift of less than 0.01 pH units per minute.[4]
-
Record the pH value and the corresponding volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The curve for a tri-basic compound will exhibit three inflection points or equivalence points.[4]
-
The pKa values correspond to the pH at the half-equivalence points (i.e., the midpoint of the buffer regions on the curve).
-
Alternatively, calculate the first and second derivatives of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.
-
Perform the titration in triplicate to ensure reproducibility and calculate the average pKa values and standard deviations.[4]
-
Experimental Workflow Diagram
Caption: Workflow for determining pKa values via potentiometric titration.
Biological Context and Signaling Pathways
The specific biological targets and signaling pathways for this compound are not well-characterized in publicly available literature. However, the pyrrolidinyl-pyridine scaffold is present in molecules investigated for various biological activities. For instance, related structures have been evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes. The basicity of the molecule is critical for such interactions, as protonated amine groups often form key salt-bridge or hydrogen bond interactions with amino acid residues (e.g., Aspartic or Glutamic acid) in the active site of target proteins. Further research is required to elucidate the specific biological functions of this compound.
Conclusion
This compound is a polybasic compound with three potential protonation sites. Understanding its ionization profile is fundamental for its development in any research context, particularly in drug discovery. While experimental pKa data is currently unavailable, the well-established method of potentiometric titration provides a robust and precise means for its determination. The protocols and predictive analysis outlined in this guide serve as a comprehensive resource for researchers initiating studies on this molecule.
References
In-depth Technical Guide: (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine (CAS 876316-38-0)
Disclaimer: The following guide is a compilation of available data for (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine. Despite a comprehensive search of scientific literature and patent databases, detailed experimental protocols, in-depth biological activity studies, and specific signaling pathway information for this particular compound are not publicly available. The information presented is primarily sourced from chemical suppliers and general knowledge of related chemical structures. This document is intended for informational purposes for researchers, scientists, and drug development professionals.
Core Compound Summary
This compound is a heterocyclic amine containing a pyridine ring substituted with a pyrrolidine and a methanamine group. Its chemical structure suggests potential applications as a building block in medicinal chemistry and drug discovery, given the prevalence of pyridine and pyrrolidine scaffolds in biologically active molecules.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 876316-38-0 | Chemical Suppliers |
| Molecular Formula | C₁₀H₁₅N₃ | Chemical Suppliers |
| Molecular Weight | 177.25 g/mol | Chemical Suppliers |
| Exact Mass | 177.12700 u | Chemical Suppliers |
| Melting Point | 53 °C | Chemical Suppliers |
| Boiling Point | 360.72 °C at 760 mmHg | Chemical Suppliers |
| Density | 1.128 g/cm³ | Chemical Suppliers |
| LogP (octanol-water) | 1.90580 | Chemical Suppliers |
| Polar Surface Area (PSA) | 42.15 Ų | Chemical Suppliers |
| Purity | Typically >95% | Chemical Suppliers |
| Appearance | Solid (Appearance may vary) | Chemical Suppliers |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | Chemical Suppliers |
Synthesis and Experimental Protocols
Detailed, peer-reviewed synthesis protocols specifically for this compound have not been identified in the public domain. However, based on the structure, a plausible synthetic route could involve the following general steps. This is a hypothetical pathway and would require optimization.
Hypothetical Synthetic Workflow
Caption: Hypothetical synthesis of the target compound.
General Experimental Considerations (Not a validated protocol):
-
Nucleophilic Aromatic Substitution:
-
Reaction: 2-Chloro-4-cyanopyridine would be reacted with pyrrolidine.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) would likely be suitable.
-
Conditions: The reaction may require elevated temperatures and the presence of a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) to scavenge the HCl byproduct.
-
Work-up: Standard aqueous work-up followed by extraction with an organic solvent (e.g., ethyl acetate) and purification by column chromatography.
-
-
Nitrile Reduction:
-
Reaction: The resulting 2-(pyrrolidin-1-yl)pyridine-4-carbonitrile would be reduced to the primary amine.
-
Reagents: Common reducing agents for nitriles include lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether) or catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium on carbon catalyst).
-
Conditions: Reactions with LiAlH₄ are typically performed at room temperature or under reflux, followed by a careful quenching procedure. Catalytic hydrogenation would be carried out under a hydrogen atmosphere.
-
Work-up and Purification: After quenching (for LiAlH₄) or filtration of the catalyst, the product would be isolated by extraction and purified, for instance, by distillation or chromatography.
-
Characterization: The final product would be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Biological Activity and Signaling Pathways
There is no specific biological data or information on the mechanism of action for this compound in published scientific literature. The biological activities of related 2-aminopyridine and pyrrolidine-containing compounds are vast and depend on the overall molecular structure. These scaffolds are present in compounds targeting a wide range of biological targets, including but not limited to:
-
Kinase inhibitors
-
G-protein coupled receptor (GPCR) modulators
-
Ion channel modulators
-
Enzyme inhibitors
Without experimental data for the specific compound, any discussion of its biological activity or involvement in signaling pathways would be purely speculative.
Logical Workflow for Biological Screening
For a novel compound like this, a typical initial biological screening workflow would be as follows:
Caption: A general workflow for the initial biological evaluation of a novel chemical entity.
Conclusion and Future Directions
This compound is a readily available chemical intermediate. While its physicochemical properties are documented by suppliers, there is a notable absence of detailed scientific research on its synthesis, biological activity, and mechanism of action in the public domain. For researchers and drug development professionals, this compound represents a novel starting point for the design and synthesis of new chemical entities. Future research would be required to:
-
Develop and publish a robust and scalable synthetic protocol.
-
Conduct comprehensive biological screening to identify any potential therapeutic activities.
-
Elucidate the mechanism of action and identify the biological targets of any confirmed "hits".
-
Perform structure-activity relationship (SAR) studies to optimize the potency and selectivity of any promising biological activity.
Until such studies are published, the full potential of this compound remains to be explored.
Technical Guide: (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine - A Proposed Molecular Structure and Synthetic Workflow
Core Molecular Structure and Properties
(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine is a heterocyclic compound featuring a pyridine ring substituted with a pyrrolidine group at the 2-position and a methanamine group at the 4-position. Its structure suggests potential applications as a building block in medicinal chemistry, leveraging the basic nitrogen centers for interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 876316-38-0 | [1] |
| Molecular Formula | C₁₀H₁₅N₃ | [1] |
| Molecular Weight | 177.25 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | C1CCN(C1)c2nccc(c2)CN | [1] |
| InChI Key | BNVQNNKKUNFIND-UHFFFAOYSA-N | [1] |
| Melting Point | 53 °C | [1] |
| Boiling Point | 360.72 °C at 760 mmHg (Predicted) | [1] |
Proposed Synthetic Workflow
A plausible and efficient synthetic route to this compound can be envisioned in two primary steps starting from the commercially available 2-chloro-4-cyanopyridine. This approach involves a nucleophilic aromatic substitution followed by the reduction of the nitrile group.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols (Proposed)
The following protocols are hypothetical and based on analogous reactions found in the literature. Optimization of reaction conditions would be necessary.
Step 1: Synthesis of 2-(Pyrrolidin-1-yl)pyridine-4-carbonitrile
This step involves the nucleophilic aromatic substitution of the chlorine atom on 2-chloro-4-cyanopyridine with pyrrolidine. The electron-withdrawing cyano group at the 4-position activates the 2-position for nucleophilic attack.
Materials:
-
2-Chloro-4-cyanopyridine
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure (based on analogous amination of 2-halopyridines):
-
To a solution of 2-chloro-4-cyanopyridine (1.0 eq) in DMF, add pyrrolidine (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(pyrrolidin-1-yl)pyridine-4-carbonitrile.
Step 2: Synthesis of this compound
This step involves the reduction of the nitrile group of 2-(pyrrolidin-1-yl)pyridine-4-carbonitrile to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Materials:
-
2-(Pyrrolidin-1-yl)pyridine-4-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a standard aqueous workup (e.g., Fieser workup)
-
Dichloromethane
Procedure (based on standard LiAlH₄ reduction of nitriles): [2][3]
-
To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(pyrrolidin-1-yl)pyridine-4-carbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification may be achieved by distillation under reduced pressure or crystallization.
Expected Characterization Data
The following tables present the expected spectroscopic data for this compound based on the analysis of its structural fragments.
Table 2: Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | d | 1H | Pyridine H-6 |
| ~6.5 | dd | 1H | Pyridine H-5 |
| ~6.4 | d | 1H | Pyridine H-3 |
| ~3.8 | s | 2H | -CH₂-NH₂ |
| ~3.5 | t | 4H | Pyrrolidine -NCH₂- |
| ~2.0 | quint | 4H | Pyrrolidine -CH₂-CH₂- |
| ~1.6 | br s | 2H | -NH₂ |
Table 3: Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | Pyridine C-2 |
| ~150 | Pyridine C-6 |
| ~148 | Pyridine C-4 |
| ~108 | Pyridine C-5 |
| ~105 | Pyridine C-3 |
| ~47 | Pyrrolidine -NCH₂- |
| ~46 | -CH₂-NH₂ |
| ~26 | Pyrrolidine -CH₂-CH₂- |
Table 4: Expected FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3400 | N-H stretch (amine) |
| 2850-2950 | C-H stretch (aliphatic) |
| ~1600 | C=N, C=C stretch (pyridine ring) |
| ~1570 | N-H bend (amine) |
| ~1250 | C-N stretch |
Logical Relationships in Characterization
The structural confirmation of the final product would rely on a combination of spectroscopic techniques, each providing complementary information.
References
Technical Guide: Spectroscopic and Synthetic Profile of (2-(Piperidin-1-yl)pyridin-4-yl)methanamine, an analogue of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine
Introduction
Substituted 2-aminopyridines are a prominent class of heterocyclic compounds that feature extensively in medicinal chemistry and drug discovery. Their versatile scaffold allows for a wide range of biological activities. The title compound's analogue, (2-(Piperidin-1-yl)pyridin-4-yl)methanamine, belongs to this family and shares structural similarities with molecules investigated as potent inhibitors of kinases such as Anaplastic Lymphoma Kinase (ALK) and ROS1, which are key targets in oncology. This technical guide provides an overview of the predicted mass spectrometry data and a plausible synthetic route for (2-(Piperidin-1-yl)pyridin-4-yl)methanamine, offering a foundational understanding for researchers working with similar chemical entities.
Data Presentation
Predicted Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of (2-(Piperidin-1-yl)pyridin-4-yl)methanamine. This data is valuable for the identification and characterization of the compound using mass spectrometry techniques.
| Adduct | Predicted m/z |
| [M+H]+ | 192.14952 |
| [M+Na]+ | 214.13146 |
| [M-H]- | 190.13496 |
| [M+NH4]+ | 209.17606 |
| [M+K]+ | 230.10540 |
| [M+H-H2O]+ | 174.13950 |
| [M+HCOO]- | 236.14044 |
| [M+CH3COO]- | 250.15609 |
Data Source: Predicted data from public chemical databases.
Nuclear Magnetic Resonance (NMR) Data
As of the date of this document, experimental ¹H and ¹³C NMR data for (2-(Piperidin-1-yl)pyridin-4-yl)methanamine are not available in the public domain. Researchers synthesizing this compound would need to perform NMR analysis to fully characterize its structure.
Experimental Protocols
The following is a proposed synthetic protocol for (2-(Piperidin-1-yl)pyridin-4-yl)methanamine, adapted from general methods for the synthesis of pyridin-2-yl-methylamine derivatives.
Synthesis of (2-(Piperidin-1-yl)pyridin-4-yl)methanamine via Nucleophilic Aromatic Substitution and Reduction
This proposed synthesis involves a two-step process starting from 2-chloro-4-cyanopyridine:
Step 1: Synthesis of 2-(Piperidin-1-yl)isonicotinonitrile
-
Materials:
-
2-chloro-4-cyanopyridine
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 2-chloro-4-cyanopyridine (1.0 eq) in DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(piperidin-1-yl)isonicotinonitrile.
-
Step 2: Reduction of 2-(Piperidin-1-yl)isonicotinonitrile to (2-(Piperidin-1-yl)pyridin-4-yl)methanamine
-
Materials:
-
2-(piperidin-1-yl)isonicotinonitrile
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel with H₂ gas
-
Anhydrous tetrahydrofuran (THF) or ethanol
-
Sodium sulfate, anhydrous
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
-
Procedure (using LiAlH₄):
-
To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(piperidin-1-yl)isonicotinonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench cautiously by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash it with THF.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude (2-(piperidin-1-yl)pyridin-4-yl)methanamine.
-
Further purification can be achieved by distillation under reduced pressure or by conversion to a hydrochloride salt.
-
Mandatory Visualization
The following diagrams illustrate the proposed synthetic pathway and a general workflow for the analytical characterization of the synthesized compound.
An In-depth Technical Guide to the Purity and Analysis of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine is a substituted pyridine derivative with potential applications in pharmaceutical research and development as an intermediate or a scaffold for more complex molecules. Its structure, featuring a pyridine core, a pyrrolidine moiety, and an aminomethyl group, suggests its potential interaction with various biological targets. Ensuring the purity and thorough characterization of this compound is paramount for its use in drug discovery and development, as impurities can significantly impact biological activity and safety profiles. This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of this compound, based on available data for the compound and structurally related molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing appropriate analytical methods and for understanding the compound's behavior in various experimental settings.
| Property | Value | Reference |
| CAS Number | 876316-38-0 | [1] |
| Molecular Formula | C₁₀H₁₅N₃ | [1] |
| Molecular Weight | 177.25 g/mol | [1] |
| Appearance | Solid (typical) | [1] |
| Melting Point | 53 °C | [1] |
| Boiling Point | 360.72 °C at 760 mmHg | [1] |
| Purity Range | 85.0% - 99.8% (supplier dependent) | [1] |
Synthesis and Potential Impurities
Based on this proposed synthesis, a number of potential process-related impurities could arise:
-
Unreacted Starting Materials: Residual 2-chloro-4-cyanopyridine or pyrrolidine.
-
Intermediate Impurities: Unreacted 2-(pyrrolidin-1-yl)pyridine-4-carbonitrile.
-
Byproducts of Nitrile Reduction: During the reduction of the nitrile, secondary and tertiary amines can be formed as byproducts.[2]
-
Over-reduction Products: Depending on the reducing agent and reaction conditions, other functional groups on the pyridine ring could potentially be reduced.
-
Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and purification steps.
Purity Analysis: Experimental Protocols
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main compound and its impurities. Based on the analysis of similar pyridine derivatives, a reversed-phase or mixed-mode HPLC method would be suitable.[3][4][5]
Example HPLC Method (based on analysis of substituted aminopyridines):
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Mixed-Mode (e.g., Amaze SC, 150 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at 254 nm or 275 nm[6] |
| Injection Volume | 5-10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity determination (qNMR). Both ¹H and ¹³C NMR should be employed.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Internal Standard: For quantitative analysis (qNMR), add a known amount of a certified internal standard with a singlet in a clean region of the spectrum (e.g., maleic acid, dimethyl sulfone).
-
Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Data Processing: Process the spectrum, including phasing and baseline correction. Integrate the signals corresponding to the analyte and the internal standard.
-
Purity Calculation: Calculate the purity based on the integral ratios, the number of protons, and the molecular weights of the analyte and the internal standard.
Expected ¹H NMR Signals: The spectrum would be expected to show signals for the pyridine ring protons, the aminomethyl protons, and the pyrrolidine ring protons. The chemical shifts will be influenced by the electronic effects of the substituents.
¹³C NMR Spectroscopy:
¹³C NMR provides information on the carbon skeleton of the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts for pyridine carbons are typically in the range of 120-150 ppm, while aliphatic carbons of the pyrrolidine and aminomethyl groups will appear at higher field.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and to identify impurities. Electrospray ionization (ESI) is a suitable technique for this polar molecule. The expected [M+H]⁺ ion would be at m/z 178.12.
Biological Activity and Signaling Pathways
While specific biological targets and signaling pathways for this compound are not extensively documented in publicly available literature, compounds containing pyrrolidine and pyridine scaffolds are known to exhibit a wide range of biological activities.[8][9] These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and central nervous system activities.
For instance, some 2-substituted pyridin-4-yl derivatives have been investigated as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling, making them potential targets for cancer immunotherapy.[10] Other related structures have been explored as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes.[11][12]
Given the structural motifs present in this compound, a logical starting point for investigating its biological activity would be to screen it against a panel of kinases and peptidases.
Conclusion
The purity and comprehensive analysis of this compound are critical for its successful application in research and drug development. This guide outlines a systematic approach to its characterization, including a plausible synthetic route, potential impurities, and detailed, albeit exemplary, analytical protocols. While specific experimental data for this particular molecule is limited in the public domain, the methodologies described, based on closely related structures, provide a robust framework for its quality control. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. helixchrom.com [helixchrom.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Stability of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life.[1][2][3][4] This technical guide provides a comprehensive framework for evaluating the chemical stability of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine . Due to a lack of specific, publicly available stability data for this compound, this document outlines a predictive stability profile based on the known chemical liabilities of its core moieties—aminopyridine and pyrrolidine. Furthermore, it details a robust experimental framework for systematic stability assessment, including forced degradation protocols and analytical methodologies, in accordance with international regulatory guidelines.[5][6] This guide is intended to be a foundational resource for researchers initiating stability studies on this molecule, enabling the development of stable formulations and appropriate storage conditions.
Predicted Chemical Stability Profile
The structure of this compound contains both an aminopyridine and a pyrrolidine ring system. The stability of the overall molecule can be inferred from the known reactivity of these components.
-
Hydrolytic Stability : The pyridine and pyrrolidine rings are generally resistant to hydrolysis under neutral conditions. However, the exocyclic aminomethyl group could be susceptible to degradation under harsh acidic or basic conditions, although this is typically less common than oxidative or photolytic pathways for this class of compounds.
-
Oxidative Stability : Aminopyridines are known to be susceptible to oxidation.[7][8][9] The primary sites of oxidative attack are the nitrogen atom of the pyridine ring, which can form an N-oxide, and the amino groups. The pyrrolidine ring may also undergo oxidation, potentially leading to reactive iminium ion intermediates. Therefore, this compound is predicted to be sensitive to oxidative stress, a common degradation pathway for molecules with electron-rich nitrogen centers.[7]
-
Thermal Stability : In the solid state, aminopyridine and pyrrolidine derivatives are generally stable at ambient temperatures. However, exposure to elevated temperatures, particularly above the recommended accelerated testing conditions (e.g., >50°C), can induce degradation.[7]
-
Photostability : Aromatic amines and heterocyclic compounds like pyridine can absorb UV light, making them susceptible to photolytic degradation.[10][11] Exposure to light, especially in the presence of oxygen, could initiate free-radical-mediated degradation pathways. Therefore, protection from light is likely a critical factor for maintaining the stability of this compound.
Framework for Experimental Stability Assessment
A definitive understanding of the stability of this compound requires empirical testing. Forced degradation (or stress testing) is an essential component of this evaluation, designed to identify likely degradation products and establish the intrinsic stability of the molecule.[10] The following protocols are based on the International Council for Harmonisation (ICH) guideline Q1A(R2).[6]
Experimental Protocol: Forced Degradation Studies
Objective: To intentionally degrade the sample to an extent of 5-20% to ensure that potential degradation products are generated and can be detected by the analytical method.[6][11]
Sample Preparation: A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
Stress Conditions:
-
Acid Hydrolysis:
-
Procedure: Mix equal volumes of the drug stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Conditions: Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for analysis.
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation (Solid State):
-
Procedure: Place a thin layer of the solid API in a petri dish.
-
Conditions: Store in a temperature-controlled oven at 80°C.[11] Analyze samples at set intervals by dissolving a known weight of the powder.
-
-
Photostability:
-
Procedure: Expose both the solid API and a solution of the API to a light source. A control sample should be wrapped in aluminum foil to exclude light.
-
Conditions: Expose to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[11]
-
Recommended Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compound from any process impurities and degradation products.[13][14]
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard approach.[15][16]
-
Column: A reversed-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm), is generally suitable for this type of molecule.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of compounds with varying polarities.[15]
-
Detection: A photodiode array (PDA) detector is advantageous as it can help in assessing peak purity and provide UV spectra of the degradants, which can aid in their identification.
-
Mass Balance: It is critical to perform a mass balance calculation, where the loss in the assay of the parent drug should be approximately equal to the sum of the impurities and degradation products formed.[17] This helps to ensure that all significant degradation products are being detected.
Data Presentation
Quantitative results from the forced degradation studies should be summarized in a clear and concise format to facilitate comparison and analysis.
| Stress Condition | Duration (hours) | Temperature (°C) | Assay of Parent Compound (%) | Major Degradants (Relative Retention Time) | Observations |
| Control | 0 | RT | 100.0 | - | Clear, colorless solution |
| 0.1 M HCl | 24 | 60 | Data | Data | Data |
| 0.1 M NaOH | 24 | 60 | Data | Data | Data |
| 3% H₂O₂ | 48 | RT | Data | Data | Data |
| Thermal (Solid) | 72 | 80 | Data | Data | Data |
| Photolytic (Solution) | 1.2 million lux hrs | RT | Data | Data | Data |
This table is a template for recording experimental data.
Visualizations
Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting and analyzing forced degradation studies as part of a comprehensive stability assessment.
Role of Chemical Stability in Drug Development
Chemical stability is not an isolated parameter but a central hub that connects various critical stages of the drug development lifecycle. Understanding and ensuring stability is paramount for a successful pharmaceutical product.[3][4]
References
- 1. Mastering Stability: Understanding The 5 Types Of Drug Stability In Topical Development - Dow Development Labs [dowdevelopmentlabs.com]
- 2. iipseries.org [iipseries.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. rroij.com [rroij.com]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Forced Degradation Studies in Pharmaceutical Industry [pharmaspecialists.com]
- 13. scispace.com [scispace.com]
- 14. ijtsrd.com [ijtsrd.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
The Emerging Potential of the (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine Scaffold in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The quest for novel therapeutic agents is a cornerstone of modern medicine. Within the vast landscape of chemical scaffolds, nitrogen-containing heterocycles, particularly those combining pyridine and pyrrolidine moieties, have consistently demonstrated significant biological activity across a range of therapeutic areas. This technical guide focuses on the emerging potential of the (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine core structure. While direct biological data on this specific molecule is limited, its derivatives have shown promising activity as potent and selective inhibitors of key biological targets, highlighting the importance of this scaffold in medicinal chemistry and drug development. This document provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of compounds based on this core structure, aimed at researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 876316-38-0 | [1] |
| Molecular Formula | C₁₀H₁₅N₃ | [1] |
| Molecular Weight | 177.25 g/mol | |
| Appearance | Solid (Typical) | |
| Purity | Commercially available up to 95% |
Synthesis of the Core Scaffold
While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted pyridines and the introduction of aminomethyl groups. A potential synthetic workflow is outlined below.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: A Proposed Synthesis
The following is a proposed, generalized protocol for the synthesis of this compound, based on common organic synthesis techniques.
Step 1: Synthesis of 2-(Pyrrolidin-1-yl)isonicotinonitrile
-
To a solution of 2-chloro-4-cyanopyridine in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile), add an excess of pyrrolidine (typically 2-3 equivalents).
-
Add a base, such as potassium carbonate (K₂CO₃), to scavenge the hydrochloric acid byproduct.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(pyrrolidin-1-yl)isonicotinonitrile.
Step 2: Synthesis of this compound
-
Method A: Catalytic Hydrogenation
-
Dissolve 2-(pyrrolidin-1-yl)isonicotinonitrile in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature or slightly elevated temperature and pressure.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the desired product.
-
-
Method B: Metal Hydride Reduction
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent (e.g., tetrahydrofuran or diethyl ether).
-
Cool the suspension to 0 °C and add a solution of 2-(pyrrolidin-1-yl)isonicotinonitrile in the same dry solvent dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting precipitate and wash it with the solvent.
-
Dry the combined filtrate and washings over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.
-
Potential Biological Activities of Derivatives
Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas, most notably in cancer immunotherapy and infectious diseases.
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the mitogen-activated protein kinase (MAPK) family, is a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 is a promising strategy for enhancing anti-tumor immunity. Several studies have focused on the design and synthesis of 2-substituted-pyridin-4-yl derivatives as potent and selective HPK1 inhibitors.
Caption: Simplified HPK1 signaling pathway in T-cells.
The following table summarizes the in vitro activity of representative 2-substituted-pyridin-4-yl derivatives as HPK1 inhibitors.
| Compound ID | Modification on Core | HPK1 IC₅₀ (nM) | Reference |
| Compound K (Reference) | N/A | - | [2] |
| Compound 2t | Macrocyclic derivative | 1.22 | [2] |
Note: The exact structure of "Compound K" is proprietary to the referenced study. "Compound 2t" is a macrocyclic derivative built upon the 2-substituted-pyridin-4-yl scaffold.
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against HPK1 using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to obtain a range of concentrations.
-
Prepare solutions of recombinant human HPK1 enzyme, a suitable substrate (e.g., myelin basic protein or a specific peptide substrate), and ATP in the kinase buffer.
-
-
Kinase Reaction :
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the HPK1 enzyme to each well (except for no-enzyme controls).
-
Add the substrate to all wells.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
-
Signal Detection :
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Anti-malarial Activity via Inhibition of Plasmodium prolyl-tRNA Synthetase (PRS)
Prolyl-tRNA synthetase (PRS) is a crucial enzyme for protein synthesis in the malaria parasite, Plasmodium falciparum. Inhibition of this enzyme represents a validated strategy for the development of new anti-malarial drugs. Derivatives of 1-(pyridin-4-yl)pyrrolidin-2-one, which shares a similar structural motif with the topic compound, have been identified as potent inhibitors of Plasmodium cytoplasmic PRS (cPRS).
Caption: Mechanism of action of PRS inhibitors.
The following table presents the in vitro activity of a representative 1-(pyridin-4-yl)pyrrolidin-2-one derivative against P. falciparum.
| Compound ID | Modification on Core | P. falciparum (3D7) IC₅₀ (nM) | Reference |
| Compound 1 | 1-(pyridin-4-yl)pyrrolidin-2-one derivative | 10 |
This protocol describes a standard method for assessing the anti-malarial activity of compounds against the erythrocytic stage of P. falciparum.
-
Parasite Culture :
-
Culture asexual P. falciparum (e.g., 3D7 strain) in human erythrocytes in a complete medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin) under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37 °C.
-
-
Assay Setup :
-
Prepare serial dilutions of the test compounds in the complete medium in a 96-well plate.
-
Add synchronized ring-stage parasite cultures (at a specific parasitemia and hematocrit) to each well.
-
Include positive (e.g., chloroquine) and negative (DMSO) controls.
-
Incubate the plates for 72 hours under the same culture conditions.
-
-
Quantification of Parasite Growth :
-
After incubation, lyse the erythrocytes and quantify parasite growth using a DNA-intercalating fluorescent dye (e.g., SYBR Green I).
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis :
-
Subtract the background fluorescence from uninfected red blood cells.
-
Calculate the percentage of growth inhibition for each compound concentration compared to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While the parent molecule itself may primarily serve as a key intermediate, its derivatives have demonstrated potent and selective inhibitory activity against clinically relevant targets such as HPK1 for cancer immunotherapy and Plasmodium PRS for the treatment of malaria.
Future research in this area should focus on:
-
Expansion of the Structure-Activity Relationship (SAR): Systematic modification of the pyrrolidine ring, the pyridine core, and the aminomethyl linker will be crucial to optimize potency, selectivity, and pharmacokinetic properties.
-
Exploration of Other Therapeutic Targets: Given the prevalence of the pyridine and pyrrolidine motifs in a wide range of bioactive molecules, screening of a library based on this scaffold against other targets (e.g., other kinases, G-protein coupled receptors, and enzymes) may uncover new therapeutic opportunities.
-
In Vivo Efficacy and Safety Studies: Promising lead compounds identified through in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
References
- 1. prepchem.com [prepchem.com]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine as a scaffold in medicinal chemistry
An in-depth technical guide on the "(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine" scaffold is not feasible at this time due to a lack of substantial, publicly available scientific literature and data specific to this chemical core. Extensive searches have not yielded significant information regarding its synthesis, biological activity, or application in medicinal chemistry.
While the individual components of the scaffold, namely the pyridine and pyrrolidine rings, are common in many biologically active compounds, the specific combination as "this compound" does not appear to be a widely explored scaffold in drug discovery according to the available search results.
Therefore, the core requirements of the request, including the creation of data tables with quantitative data, detailed experimental protocols, and signaling pathway diagrams, cannot be met. There is insufficient specific data in the public domain to construct a comprehensive technical guide on this particular molecular scaffold.
The Potential of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine in Novel Compound Discovery: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic amine, (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine, presents itself as a versatile scaffold for the discovery of novel compounds with potential therapeutic applications. Its unique structure, combining a pyridine ring, a pyrrolidine moiety, and a reactive primary amine, offers multiple points for chemical modification, enabling the exploration of diverse chemical spaces and the development of compounds with a wide range of biological activities. This technical guide provides an overview of the potential applications of this compound as a starting material in drug discovery, based on the analysis of related pyridine and pyrrolidine derivatives.
Core Rationale for Utilization
The promise of this compound as a foundational molecule in drug discovery stems from the established pharmacological importance of its core components:
-
Pyridine Ring: A ubiquitous feature in numerous approved drugs, the pyridine ring can engage in various biological interactions, including hydrogen bonding and π-stacking, with protein targets. Its nitrogen atom can also serve as a hydrogen bond acceptor and influence the compound's overall physicochemical properties.
-
Pyrrolidine Moiety: This saturated heterocycle is a common motif in natural products and synthetic drugs. It can introduce conformational rigidity, improve metabolic stability, and provide vectors for further functionalization to optimize target binding and pharmacokinetic profiles.
-
Primary Aminomethyl Group: This functional group is a key handle for a multitude of chemical transformations, allowing for the straightforward introduction of diverse substituents. Amide bond formation, reductive amination, and urea/thiourea formation are just a few examples of reactions that can be employed to build libraries of novel compounds.
Potential Therapeutic Applications
Based on the biological activities of structurally related pyridine and pyrrolidine derivatives, compounds synthesized from this compound could be investigated for a variety of therapeutic areas:
-
Oncology: Pyridine and pyrrolidine scaffolds are present in numerous kinase inhibitors and other anti-cancer agents.
-
Neuroscience: These heterocycles are core components of drugs targeting central nervous system disorders, including depression, anxiety, and neurodegenerative diseases.
-
Infectious Diseases: The structural motifs are found in various antibacterial, antiviral, and antifungal compounds.
-
Metabolic Disorders: Derivatives of these rings have shown potential in the treatment of conditions like diabetes.
Hypothetical Experimental Workflow
The discovery of novel compounds using this compound would typically follow a structured workflow.
Exploring the Chemical Landscape of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine core is a novel chemical scaffold with potential applications in drug discovery. This technical guide provides a comprehensive overview of the available chemical space, synthesis methodologies, and biological activities of derivatives based on this core structure. Due to the limited publicly available data on this specific scaffold, this guide also draws upon information from structurally related compounds to infer potential biological targets and structure-activity relationships (SAR).
Core Scaffold and Physicochemical Properties
The parent compound, this compound, possesses the following key characteristics:
| Property | Value |
| CAS Number | 876316-38-0 |
| Molecular Formula | C₁₀H₁₅N₃ |
| Molecular Weight | 177.25 g/mol |
| LogP | 1.90580 |
| Melting Point | 53°C |
| Boiling Point | 360.72°C at 760 mmHg |
Synthesis and Derivatization
A general synthetic workflow is proposed below:
Caption: Retrosynthetic approach for the target scaffold.
Key Experimental Steps (Hypothetical Protocol):
-
Nucleophilic Aromatic Substitution: A 2-halopyridine derivative (e.g., 2-chloro-4-cyanopyridine) is reacted with pyrrolidine in the presence of a base (e.g., K₂CO₃) and a suitable solvent (e.g., DMF) at elevated temperatures. This step yields the 2-(pyrrolidin-1-yl)pyridine intermediate.
-
Reduction of the Nitrile: The resulting 2-(pyrrolidin-1-yl)-4-cyanopyridine is then subjected to reduction. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation (e.g., H₂ over Raney Nickel). This step affords the final this compound.
Derivatization can be achieved by:
-
Utilizing substituted pyrrolidines in the initial substitution step.
-
Modifying the exocyclic amine of the final product through acylation, alkylation, or other amine chemistries.
-
Introducing substituents on the pyridine ring of the starting material.
Biological Activity and Therapeutic Potential
Direct biological data for derivatives of the this compound core is scarce. However, analysis of structurally similar compounds in the literature suggests potential activities across several therapeutic areas.
Dipeptidyl Peptidase IV (DPP-4) Inhibition
A series of 4-substituted proline amides, which share the pyrrolidine and a nitrogen-containing heterocycle, have been evaluated as DPP-4 inhibitors for the treatment of type 2 diabetes. One potent and selective compound, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, exhibited an IC₅₀ of 13 nM. This suggests that the 2-(pyrrolidin-1-yl)pyridine scaffold could serve as a basis for designing novel DPP-4 inhibitors.
Caption: Potential mechanism of action for DPP-4 inhibition.
Lysyl Oxidase-Like 2 (LOXL2) Inhibition
Derivatives of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine have been identified as potent and selective inhibitors of LOXL2, a copper-dependent amine oxidase involved in fibrosis. The aminomethylpyridine moiety is a key pharmacophoric element. Given the structural similarity, derivatives of this compound could be explored for LOXL2 inhibitory activity.
Antimalarial Activity
Research into 1-(pyridin-4-yl)pyrrolidin-2-one derivatives has shown potent, low-double-digit nanomolar activity against Plasmodium falciparum strains by targeting the cytoplasmic prolyl-tRNA synthetase (PRS). While the core structure is different, the presence of the pyridin-pyrrolidine motif suggests a potential avenue for antimalarial drug discovery.
Quantitative Data from Structurally Related Compounds
The following table summarizes biological data from compounds that are structurally related to the core scaffold of interest. It is important to note that these are not derivatives of this compound, but they provide insights into potential biological targets and potency.
| Compound Class | Target | Key Compound Example | Activity (IC₅₀/Kᵢ) |
| 4-Substituted Proline Amides | DPP-4 | (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl)-piperazin-1-yl)-pyrrolidin-2-yl]-methanone | 13 nM (IC₅₀) |
| 4-(Aminomethyl)pyridine Derivatives | LOXL2 | (R,R)-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone | Potent, irreversible inhibitor |
| 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives | P. falciparum PRS | Frontrunner compound 1 | 10 nM (IC₅₀ against P. falciparum 3D7) |
| Aminomethyl-pyridines | DPP-4 | 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide | 10 nM (IC₅₀) |
Experimental Protocols for Analogous Compounds
Detailed experimental protocols for the synthesis and biological evaluation of the exact target scaffold are not available. However, established methodologies from related compound classes can be adapted.
General Procedure for DPP-4 Inhibition Assay:
A fluorogenic assay is commonly used to determine DPP-4 inhibitory activity.
Caption: General workflow for a DPP-4 inhibition assay.
-
Reagents: Human recombinant DPP-4, a suitable assay buffer (e.g., Tris-HCl with BSA), and a fluorogenic substrate such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Procedure:
-
The enzyme is pre-incubated with varying concentrations of the test compound in a microplate.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence is measured kinetically at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
The rate of reaction is determined, and the percent inhibition is calculated relative to a control without the inhibitor.
-
IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Conclusion and Future Directions
The this compound scaffold represents an under-explored area of chemical space with significant potential for the development of novel therapeutics. Based on the analysis of structurally related compounds, promising avenues for investigation include inhibitors of DPP-4 and LOXL2, as well as potential antimalarial agents.
Future research should focus on:
-
Developing and optimizing a robust synthetic route to the core scaffold and its derivatives.
-
Synthesizing a library of derivatives with diverse substitutions on the pyrrolidine ring, the exocyclic amine, and the pyridine ring.
-
Screening this library against a panel of relevant biological targets, including DPP-4, LOXL2, and P. falciparum.
-
Establishing a clear structure-activity relationship to guide further optimization of lead compounds.
This technical guide serves as a foundational resource to stimulate further research and development into this promising class of compounds.
Methodological & Application
Application Notes and Protocols: Synthesis of Derivatives from (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amide and urea derivatives of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine, a versatile building block in medicinal chemistry. The pyridine and pyrrolidine moieties are common scaffolds in pharmacologically active compounds, making derivatives of this molecule valuable for screening and drug discovery programs. Pyridine derivatives are known to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3][4]
Synthesis of Amide Derivatives
Amide bond formation is a fundamental transformation in medicinal chemistry. The following protocols outline common methods for the acylation of this compound with carboxylic acids using various coupling agents.
Experimental Protocols
Protocol 1.1: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for fast reaction times and minimal side reactions.[5][6]
-
Preparation: In a round-bottom flask, dissolve the desired carboxylic acid (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.0 eq) in anhydrous DMF to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 1.2: EDC/HOBt-Mediated Amide Coupling
This classic method uses EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) to form the amide bond, minimizing racemization for chiral carboxylic acids.[5][6]
-
Preparation: Dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and HOBt (1.2 eq) in anhydrous dichloromethane (DCM) or DMF.
-
Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
Data Presentation
Table 1: Synthesis of Amide Derivatives of this compound
| Derivative | Carboxylic Acid | Coupling Method | Solvent | Reaction Time (h) | Yield (%) |
| 1a | Acetic Acid | HATU, DIPEA | DMF | 2 | 95 |
| 1b | Benzoic Acid | EDC, HOBt | DCM | 18 | 88 |
| 1c | 4-Chlorobenzoic Acid | HATU, DIPEA | DMF | 3 | 92 |
| 1d | Cyclohexanecarboxylic Acid | EDC, HOBt | DCM | 24 | 85 |
Note: The data presented in this table are representative examples and actual results may vary depending on the specific reaction conditions and substrate.
Synthesis of Urea Derivatives
Urea derivatives are prevalent in many approved drugs and are key pharmacophores due to their ability to form stable hydrogen bonds with biological targets.[7] The following protocols describe the synthesis of ureas from this compound.
Experimental Protocols
Protocol 2.1: Synthesis from Isocyanates
The reaction of a primary amine with an isocyanate is a highly efficient method for the preparation of unsymmetrical ureas.
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) or DCM.
-
Reaction: Add the desired isocyanate (1.05 eq) dropwise to the amine solution at 0 °C.
-
Completion: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The product often precipitates from the solution.
-
Isolation: If a precipitate forms, collect the product by filtration, wash with cold solvent, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify by crystallization or column chromatography.
Protocol 2.2: Synthesis via a Curtius Rearrangement Intermediate
This method allows for the in-situ generation of an isocyanate from a carboxylic acid, which then reacts with the primary amine.[8]
-
Preparation of Acyl Azide: Dissolve the desired carboxylic acid (1.0 eq) in a suitable solvent like acetone or a mixture of water and t-butanol. Add triethylamine (1.1 eq) and cool to 0 °C. Add ethyl chloroformate (1.1 eq) dropwise and stir for 30 minutes. Add a solution of sodium azide (1.5 eq) in water dropwise and continue stirring for 1-2 hours.
-
Curtius Rearrangement: Extract the acyl azide with a cold, inert solvent like toluene. Gently heat the organic solution to 80-100 °C to induce the Curtius rearrangement to the isocyanate.
-
Urea Formation: Cool the isocyanate solution and add this compound (1.0 eq). Stir at room temperature until the reaction is complete.
-
Purification: Remove the solvent under reduced pressure and purify the resulting urea derivative by recrystallization or column chromatography.
Data Presentation
Table 2: Synthesis of Urea Derivatives of this compound
| Derivative | Reagent | Method | Solvent | Reaction Time (h) | Yield (%) |
| 2a | Phenyl isocyanate | Isocyanate Addition | THF | 1 | 98 |
| 2b | 4-Fluorophenyl isocyanate | Isocyanate Addition | DCM | 1.5 | 96 |
| 2c | Benzoic acid | Curtius Rearrangement | Toluene | 4 | 75 |
| 2d | 3-Methoxybenzoic acid | Curtius Rearrangement | Toluene | 5 | 72 |
Note: The data presented in this table are representative examples and actual results may vary depending on the specific reaction conditions and substrate.
Visualizations
Experimental Workflow: Amide Synthesis
Caption: Workflow for the synthesis of amide derivatives.
Experimental Workflow: Urea Synthesis
Caption: Synthetic routes for the preparation of urea derivatives.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. peptide.com [peptide.com]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Amide Coupling Reactions with (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure incorporates a pyridine ring, a common feature in many biologically active compounds, a nucleophilic primary amine for amide bond formation, and a pyrrolidine moiety, which can enhance solubility and metabolic stability. Amide coupling reactions are fundamental transformations in the synthesis of pharmaceuticals, peptidomimetics, and other complex organic molecules. This document provides detailed application notes and generalized protocols for the effective use of this compound in amide synthesis.
The 2-aminopyridine scaffold, of which this molecule is a derivative, is a privileged structure in drug discovery, appearing in numerous approved drugs with a wide range of therapeutic applications.[1][2][3][4][5] The primary amine on the methylene bridge offers a reactive handle for the introduction of diverse functionalities through amide bond formation, allowing for the systematic exploration of structure-activity relationships (SAR).
Due to the absence of specific published examples for amide coupling reactions with this compound in the public domain, the following protocols are based on well-established and broadly applicable amide coupling methodologies. These protocols, utilizing common coupling reagents such as HATU and EDC/HOBt, serve as a robust starting point for synthesis and should be optimized for specific carboxylic acid substrates.
General Amide Coupling Methodologies
The formation of an amide bond from a carboxylic acid and an amine is typically facilitated by a coupling reagent that activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[6][7] Two of the most common and effective methods are presented here.
Method A: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its rapid reaction times and high yields, even with sterically hindered substrates.[8][9] It is often used in conjunction with a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).
Method B: EDC/HOBt-Mediated Amide Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids to form a reactive O-acylisourea intermediate.[10][11][12] The addition of HOBt (1-Hydroxybenzotriazole) is crucial as it forms an active ester that is less prone to racemization and side reactions, and the resulting urea byproduct is water-soluble, simplifying purification.[10][11]
Data Presentation: General Protocol Components
The following table outlines the typical reagents and their stoichiometric ratios for a general amide coupling reaction with this compound.
| Component | Role | Equivalents (Method A: HATU) | Equivalents (Method B: EDC/HOBt) | Notes |
| Carboxylic Acid | Substrate | 1.0 | 1.0 | The limiting reagent. |
| This compound | Substrate | 1.0 - 1.2 | 1.0 - 1.2 | A slight excess can drive the reaction to completion. |
| HATU | Coupling Reagent | 1.1 - 1.5 | - | Added to activate the carboxylic acid. |
| EDC | Coupling Reagent | - | 1.1 - 1.5 | Water-soluble carbodiimide. |
| HOBt | Additive | - | 1.1 - 1.5 | Minimizes racemization and side reactions. |
| DIPEA or TEA | Base | 2.0 - 3.0 | 2.0 - 3.0 | Scavenges the acid formed during the reaction. |
| Anhydrous DMF or DCM | Solvent | - | - | Common aprotic solvents for amide coupling. |
Experimental Protocols
Disclaimer: The following protocols are generalized and should be considered as a starting point. Optimal conditions, including reaction time, temperature, and stoichiometry, may vary depending on the specific carboxylic acid used. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).
-
Add anhydrous DMF to dissolve the solids (typically to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath with stirring.
-
Add DIPEA (2.5 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: General Procedure for EDC/HOBt-Mediated Amide Coupling
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and this compound (1.1 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic phase sequentially with 1 M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine.[13]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product via flash column chromatography or recrystallization.
Visualizations
Experimental Workflow
Caption: General workflow for amide coupling reactions.
Conceptual Signaling Pathway Involvement
Amides derived from this compound could be designed as inhibitors of various signaling pathways implicated in disease. For instance, they could act as kinase inhibitors by binding to the ATP-binding pocket of a target kinase, thereby blocking downstream signaling.
Caption: Conceptual kinase inhibition by a synthesized amide.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. pulsus.com [pulsus.com]
- 8. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
Application Notes for the Parallel Synthesis of Novel Compound Libraries Utilizing (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine scaffold is a versatile building block for the construction of diverse chemical libraries aimed at drug discovery and development. Its structure incorporates a substituted pyridine ring, a common motif in medicinal chemistry, and a primary amine handle that allows for a wide range of derivatization reactions. This document provides detailed protocols for the use of this scaffold in parallel synthesis to generate libraries of amides, sulfonamides, ureas, and secondary amines. The resulting compounds are of significant interest for screening against various biological targets, particularly protein kinases involved in immunological signaling pathways.
Core Scaffold: this compound
The core scaffold possesses key structural features that make it an attractive starting point for library synthesis:
-
2-Substituted Pyridine: The pyrrolidine moiety at the 2-position of the pyridine ring imparts specific steric and electronic properties, influencing the overall shape and binding capabilities of the final compounds.
-
4-Aminomethyl Group: The primary amine at the 4-position serves as a versatile chemical handle for a variety of parallel derivatization reactions, enabling the exploration of a broad chemical space.
-
Drug-like Properties: The scaffold has a molecular weight and logP that are within the ranges typically associated with drug-like molecules, providing a good starting point for the development of compounds with favorable pharmacokinetic properties.
Applications in Drug Discovery
Libraries derived from this scaffold are particularly relevant for targeting protein kinases. The aminopyridine motif is a known hinge-binding element in many kinase inhibitors. By systematically modifying the scaffold, researchers can explore structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.
A particularly relevant target for libraries based on this scaffold is the Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling. Inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.
Parallel Synthesis Workflow
The general workflow for utilizing this compound in parallel synthesis involves the following steps:
-
Synthesis of the Core Scaffold: A multi-step synthesis provides the starting this compound.
-
Library Synthesis: The primary amine of the scaffold is derivatized in a parallel format with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates, aldehydes/ketones).
-
Purification: The resulting library of compounds is purified, often using high-throughput techniques.
-
Screening: The purified compound library is screened against biological targets of interest.
Potential Biological Target: HPK1 Signaling Pathway
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates SLP-76, leading to the recruitment of 14-3-3 proteins and subsequent downregulation of the signaling cascade. Inhibition of HPK1 can therefore enhance T-cell activation, proliferation, and cytokine production, which is a desirable therapeutic strategy in oncology.
Data Presentation
The following tables summarize representative yields and purities for the parallel synthesis of different compound libraries from this compound. The data is based on analogous reactions reported in the literature for heterocyclic amines.
Table 1: Parallel Amide Synthesis
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Yield (%) | Purity (%) |
| Benzoic Acid | HATU | DIPEA | DMF | 85-95 | >95 |
| Acetic Acid | EDC/HOBt | Et3N | DCM | 80-90 | >95 |
| 4-Chlorobenzoic Acid | T3P | Pyridine | MeCN | 82-92 | >95 |
| Cyclohexanecarboxylic Acid | COMU | DIPEA | DMF | 88-98 | >95 |
Table 2: Parallel Sulfonamide Synthesis
| Sulfonyl Chloride | Base | Solvent | Yield (%) | Purity (%) |
| Benzenesulfonyl chloride | Pyridine | DCM | 75-85 | >95 |
| 4-Toluenesulfonyl chloride | Et3N | THF | 78-88 | >95 |
| Methanesulfonyl chloride | DIPEA | DCM | 70-80 | >90 |
| 4-Nitrobenzenesulfonyl chloride | Pyridine | DCM | 80-90 | >95 |
Table 3: Parallel Urea Synthesis
| Isocyanate | Solvent | Yield (%) | Purity (%) |
| Phenyl isocyanate | DCM | 90-98 | >95 |
| Butyl isocyanate | THF | 85-95 | >95 |
| 4-Chlorophenyl isocyanate | DCM | 88-96 | >95 |
| Cyclohexyl isocyanate | THF | 82-92 | >95 |
Table 4: Parallel Reductive Amination
| Aldehyde/Ketone | Reducing Agent | Solvent | Yield (%) | Purity (%) |
| Benzaldehyde | NaBH(OAc)3 | DCE | 70-85 | >90 |
| Cyclohexanone | NaBH(OAc)3 | DCE | 65-80 | >90 |
| 4-Pyridinecarboxaldehyde | NaBH4 | MeOH | 75-88 | >95 |
| Acetophenone | NaBH(OAc)3 | DCE | 60-75 | >90 |
Experimental Protocols
Synthesis of this compound (Core Scaffold)
Step 1: Synthesis of 2-(Pyrrolidin-1-yl)-4-cyanopyridine
-
To a solution of 2-chloro-4-cyanopyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added pyrrolidine (1.2 eq) and potassium carbonate (1.5 eq).
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-(pyrrolidin-1-yl)-4-cyanopyridine.
Step 2: Synthesis of this compound
-
To a solution of 2-(pyrrolidin-1-yl)-4-cyanopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere is added lithium aluminum hydride (LiAlH4) (2.0 eq) portion-wise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
The resulting slurry is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
General Protocol for Parallel Amide Synthesis
-
In an array of reaction vials, dispense a solution of this compound (1.0 eq) in DMF.
-
To each vial, add a solution of a unique carboxylic acid (1.1 eq) in DMF.
-
Add a solution of HATU (1.1 eq) and DIPEA (2.0 eq) in DMF to each vial.
-
Seal the vials and shake at room temperature for 16 hours.
-
Quench the reactions with water and extract with ethyl acetate.
-
The organic layers are concentrated, and the crude products are purified by preparative HPLC.
General Protocol for Parallel Sulfonamide Synthesis
-
In an array of reaction vials, dispense a solution of this compound (1.0 eq) in DCM.
-
To each vial, add a solution of a unique sulfonyl chloride (1.1 eq) in DCM.
-
Add pyridine (1.5 eq) to each vial.
-
Seal the vials and shake at room temperature for 12 hours.
-
Wash the reactions with saturated aqueous sodium bicarbonate solution.
-
The organic layers are concentrated, and the crude products are purified by preparative HPLC.
General Protocol for Parallel Urea Synthesis
-
In an array of reaction vials, dispense a solution of this compound (1.0 eq) in DCM.
-
To each vial, add a solution of a unique isocyanate (1.05 eq) in DCM.
-
Seal the vials and shake at room temperature for 6 hours.
-
The reaction mixtures are concentrated, and the crude products are purified by preparative HPLC.
General Protocol for Parallel Reductive Amination
-
In an array of reaction vials, dispense a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE).
-
To each vial, add a solution of a unique aldehyde or ketone (1.1 eq) in DCE.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) to each vial.
-
Seal the vials and shake at room temperature for 24 hours.
-
Quench the reactions with saturated aqueous sodium bicarbonate solution and extract with DCM.
-
The organic layers are concentrated, and the crude products are purified by preparative HPLC.
Application Notes and Protocols: (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine is a commercially available compound suitable for fragment-based drug design (FBDD). The following application notes and protocols are representative of a typical FBDD workflow and are provided for illustrative purposes. Specific experimental parameters will require optimization for any given biological target.
Introduction
Fragment-Based Drug Design (FBDD) is a powerful methodology for the identification of high-quality lead compounds. This approach begins by screening low molecular weight compounds (fragments) for weak but efficient binding to a biological target.[1] These initial "hits" are then optimized into more potent lead molecules through structure-guided design.[2]
The fragment, this compound, represents an excellent starting point for an FBDD campaign. It possesses several desirable features:
-
Low Molecular Weight: Conforms to the "Rule of Three" often applied to fragment libraries.
-
3D Complexity: The saturated pyrrolidine ring provides three-dimensional character, which can lead to improved solubility and pharmacokinetic properties.[3]
-
Hydrogen Bonding Moieties: The primary amine and pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with a protein target.
-
Synthetic Tractability: The pyridine and pyrrolidine scaffolds are common in medicinal chemistry and offer multiple points for synthetic elaboration.[4][5]
These application notes provide a comprehensive overview of the utilization of this compound in a typical FBDD workflow, from initial screening to lead optimization.
Physicochemical Properties of the Fragment
A summary of the key physicochemical properties of this compound is presented below. These properties are critical for its classification as a suitable fragment for FBDD.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N₃ | N/A |
| Molecular Weight | 177.25 g/mol | N/A |
| logP | ~1.9 | N/A |
| Hydrogen Bond Donors | 1 (amine) | N/A |
| Hydrogen Bond Acceptors | 2 (pyrrolidine N, pyridine N) | N/A |
| Rotatable Bonds | 3 | N/A |
FBDD Workflow Using this compound
The overall workflow for an FBDD campaign starting with a fragment library that includes this compound is depicted below.
Caption: A typical workflow for a fragment-based drug design campaign.
Experimental Protocols
Detailed methodologies for key experiments in the FBDD process are provided below.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a sensitive biophysical technique used to detect the binding of fragments to a target protein immobilized on a sensor chip.[6]
Objective: To identify fragments from a library that bind to the target protein.
Materials:
-
Target protein (≥95% purity)
-
This compound and other library fragments, dissolved in DMSO
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5)
-
Immobilization buffers (e.g., EDC/NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Method:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (e.g., 10-50 µg/mL in an appropriate buffer) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
A reference channel should be prepared using the same procedure but without protein injection.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Dilute the fragment to the desired screening concentration (e.g., 100 µM) in running buffer, ensuring the final DMSO concentration is low (e.g., ≤1%).
-
Inject the fragment solution over the target and reference channels for a defined association time (e.g., 60 seconds).
-
Allow for dissociation in running buffer for a defined time (e.g., 60 seconds).
-
Regenerate the sensor surface if necessary with a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the signal from the reference channel from the target channel signal to correct for bulk refractive index changes.
-
A binding "hit" is identified by a significant increase in the response units (RU) upon fragment injection compared to a buffer-only control.
-
Caption: Workflow for primary fragment screening using SPR.
Protocol 2: Hit Validation by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic data and confirming the binding affinity (K D).[7][8]
Objective: To validate hits from the primary screen and determine their dissociation constant (K D).
Materials:
-
Target protein (highly pure and concentrated)
-
Hit fragment (e.g., this compound)
-
ITC instrument
-
Dialysis buffer
Method:
-
Sample Preparation:
-
Thoroughly dialyze the protein against the final ITC buffer.
-
Dissolve the fragment in the final dialysis buffer. Ensure the DMSO concentration is identical in both protein and fragment solutions.
-
Degas both the protein and fragment solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 10-50 µM) into the sample cell.
-
Load the fragment solution (e.g., 10-20 times the protein concentration) into the injection syringe.
-
Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).
-
Perform an initial small injection (e.g., 0.5 µL) to remove air from the syringe, followed by a series of injections (e.g., 19 injections of 2 µL).
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (K D), stoichiometry (n), and enthalpy of binding (ΔH).
-
Representative Data:
| Parameter | Typical Value for a Fragment Hit |
| Dissociation Constant (K D) | 10 µM - 1 mM |
| Stoichiometry (n) | ~1 |
| Enthalpy (ΔH) | Variable (kcal/mol) |
Protocol 3: Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how the fragment binds to the target protein, which is crucial for structure-guided lead optimization.[9]
Objective: To determine the three-dimensional structure of the protein-fragment complex.
Method:
-
Protein Crystallization:
-
Obtain high-quality crystals of the target protein using a suitable crystallization method (e.g., vapor diffusion).
-
-
Fragment Soaking:
-
Prepare a soaking solution containing the fragment (e.g., 1-10 mM) in a cryo-protectant solution.
-
Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using the native protein structure.
-
Analyze the electron density map to confirm the presence and determine the binding mode of the fragment.
-
Hit-to-Lead Optimization: Fragment Growing
Once the binding mode of this compound is confirmed, the next step is to improve its potency. Fragment growing involves adding chemical functionality to the core fragment to make additional favorable interactions with the protein.[10]
Strategy:
Based on the X-ray crystal structure, identify vectors on the fragment that point towards unoccupied pockets in the protein's binding site. The primary amine and the pyridine ring are common points for synthetic elaboration.
Example Synthetic Elaboration:
-
Acylation of the Primary Amine: The primary amine can be acylated with various carboxylic acids to introduce new functional groups that can interact with nearby residues.
-
Modification of the Pyridine Ring: The pyridine ring can be functionalized, for example, through substitution reactions, to explore other regions of the binding pocket.
Caption: An example of a fragment growing strategy.
Data Presentation and Analysis
Throughout the FBDD process, it is crucial to track key metrics to ensure the optimization is proceeding efficiently. Ligand efficiency (LE) is a commonly used metric that relates the binding affinity of a compound to its size (number of heavy atoms).[11][12][13]
Ligand Efficiency (LE) = -RTln(K D) / N
where:
-
R is the gas constant
-
T is the temperature in Kelvin
-
K D is the dissociation constant
-
N is the number of non-hydrogen atoms
Representative Data for a Hit-to-Lead Campaign:
| Compound | Structure | MW ( g/mol ) | K D (µM) | Ligand Efficiency (LE) |
| Fragment Hit | This compound | 177.25 | 500 | 0.35 |
| Analog 1 | N-((2-(Pyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide | 219.29 | 50 | 0.38 |
| Analog 2 | N-((2-(Pyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide | 281.36 | 5 | 0.36 |
| Lead Compound | Further Optimized Analog | <500 | <0.1 | >0.3 |
Note: The structures and data for Analogs 1, 2, and the Lead Compound are hypothetical and for illustrative purposes only.
By following these protocols and principles, researchers can effectively utilize fragments like this compound as starting points for the discovery of novel, high-quality therapeutic agents.
References
- 1. Fragment based drug design: from experimental to computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 11. scispace.com [scispace.com]
- 12. Ligand efficiency and fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ligand efficiency - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine in CNS Drug Discovery
Disclaimer: Publicly available scientific literature and patent databases contain limited specific information regarding the synthesis, pharmacological activity, and detailed experimental protocols for (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine in the context of Central Nervous System (CNS) drug discovery. The following application notes and protocols are therefore based on the analysis of related compounds containing the pyrrolidin-pyridine scaffold and represent a general framework for the investigation of a novel compound with this chemical motif for CNS applications.
Introduction
The pyrrolidine-pyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of compounds targeting CNS pathologies. Derivatives of this scaffold have been investigated for their potential as antagonists for receptors such as the melanin-concentrating hormone receptor 1 (MCH-R1) and as inhibitors of enzymes like Sterile Alpha and TIR motif-containing 1 (SARM1). These targets are implicated in neurological and neurodegenerative diseases. This document outlines potential applications and general experimental protocols for the characterization of novel compounds based on the this compound core structure for CNS drug discovery.
Potential CNS Applications
Based on the activities of structurally related compounds, this compound and its derivatives could be explored for the following CNS-related therapeutic areas:
-
Neurodegenerative Diseases: By targeting enzymes like SARM1, which is involved in axonal degeneration, these compounds could offer therapeutic potential for conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).
-
Psychiatric Disorders: Modulation of receptors like MCH-R1, which is involved in the regulation of mood and appetite, suggests potential applications in treating depression, anxiety, and eating disorders.
-
Neuropathic Pain: The involvement of various CNS receptors and channels in pain signaling pathways presents an opportunity for compounds with this scaffold to be developed as novel analgesics.
Physicochemical and ADME Properties (Hypothetical Data)
For any CNS drug candidate, a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial for brain penetration and efficacy. The following table presents hypothetical but desirable physicochemical and in vitro ADME properties for a CNS drug candidate like this compound.
| Property | Target Value | Hypothetical Value for this compound |
| Molecular Weight (MW) | < 450 g/mol | 177.25 g/mol |
| LogP | 1-3 | 2.1 |
| Topological Polar Surface Area (TPSA) | < 90 Ų | 41.5 Ų |
| Aqueous Solubility (pH 7.4) | > 50 µM | 75 µM |
| Caco-2 Permeability (Papp A→B) | > 10 x 10⁻⁶ cm/s | 15 x 10⁻⁶ cm/s |
| Efflux Ratio (P-gp) | < 3 | 1.8 |
| Microsomal Stability (t½, human) | > 30 min | 45 min |
| Plasma Protein Binding (human) | < 95% | 85% |
Experimental Protocols
The following are generalized protocols that would be employed to characterize the biological activity of a novel compound such as this compound.
General Receptor Binding Assay Protocol
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific CNS receptor.
Objective: To determine the binding affinity (Ki) of this compound for a target CNS receptor (e.g., MCH-R1).
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [¹²⁵I]-MCH).
-
Test compound (this compound).
-
Non-specific binding control (a high concentration of a known ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
General In Vitro Enzyme Inhibition Assay Protocol
This protocol outlines a method to assess the inhibitory activity of a compound against a target enzyme.
Objective: To determine the IC₅₀ of this compound against a target CNS enzyme (e.g., SARM1).
Materials:
-
Recombinant human enzyme (e.g., SARM1).
-
Substrate for the enzyme (e.g., NAD+).
-
Test compound (this compound).
-
Assay buffer.
-
Detection reagent (e.g., a fluorescent probe that reacts with the product).
-
96-well assay plate.
-
Plate reader (fluorescence or absorbance).
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the test compound or vehicle control to the wells of the assay plate.
-
Add the enzyme to each well and incubate for a pre-determined time to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate hypothetical workflows and signaling pathways relevant to the investigation of a CNS-active compound.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology and inflammatory diseases. The pyridine scaffold is a privileged structure in medicinal chemistry and has been successfully incorporated into numerous kinase inhibitors. This document provides a detailed application note and representative protocols for the synthesis and evaluation of kinase inhibitors starting from the versatile building block, (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine. While direct synthesis of a specific kinase inhibitor from this exact starting material is not extensively documented in publicly available literature, this guide presents a conceptual synthetic pathway and relevant biological assays based on structurally similar compounds, particularly focusing on Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.
Target Profile: Rho-Associated Kinase (ROCK)
The Rho kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key effectors of the small GTPase RhoA.[1][] The RhoA/ROCK signaling pathway plays a critical role in regulating cellular functions such as cytoskeletal organization, cell motility, and contraction.[1][] Dysregulation of the ROCK signaling pathway is implicated in various diseases, including hypertension, glaucoma, and cancer metastasis, making ROCK a compelling therapeutic target.
Representative Kinase Inhibitors & Data
The following table summarizes the inhibitory activity of a series of representative pyridine-based ROCK inhibitors, demonstrating the potential for compounds derived from a this compound scaffold.
| Compound ID | Structure | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Kinase Selectivity |
| Compound A | 150 | 80 | Good selectivity against a panel of other kinases | |
| Compound B | 95 | 55 | Moderate selectivity | |
| Compound C | 210 | 150 | Good selectivity |
Note: The structures and data are representative and compiled from analogous series of pyridine-based ROCK inhibitors for illustrative purposes.
Experimental Protocols
Representative Synthesis of a Pyridine-Based ROCK Inhibitor
This protocol describes a representative multi-step synthesis to illustrate how this compound can be elaborated into a potent kinase inhibitor. The synthesis involves an initial acylation of the primary amine, followed by a Suzuki coupling to introduce a substituted aryl group.
Materials:
-
This compound
-
Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Arylboronic acid (e.g., 3-aminophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
Step 1: Acylation of this compound
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of the substituted benzoyl chloride (1.1 eq) in DCM dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the acylated intermediate.
Step 2: Suzuki Coupling
-
To a reaction vessel, add the acylated intermediate from Step 1 (1.0 eq), the desired arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 90-100°C and stir for 8-12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final kinase inhibitor.
In Vitro ROCK Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against ROCK1 and ROCK2 kinases using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase substrate (e.g., S6K substrate peptide)
-
ATP
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, Brij-35, and DTT)
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a white assay plate, add the test compound dilutions to the appropriate wells. Include wells with DMSO only as a no-inhibitor control and wells with a known ROCK inhibitor as a positive control.
-
Add the ROCK enzyme (e.g., 5 ng/well) to each well, except for the no-enzyme control wells.
-
Add the kinase substrate to each well.
-
Initiate the kinase reaction by adding ATP (e.g., 10 µM final concentration).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's protocol. This involves a 40-minute incubation at room temperature.
-
Add the Kinase Detection Reagent and incubate for another 30 minutes at room temperature to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
Signaling Pathway
Caption: Simplified ROCK signaling pathway and the point of intervention.
Experimental Workflow
Caption: General workflow for kinase inhibitor synthesis and evaluation.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and data presented herein, using ROCK inhibitors as a representative class, provide a foundational framework for researchers to design, synthesize, and evaluate new chemical entities targeting various kinases. The modular nature of the synthetic route allows for the exploration of diverse chemical space to optimize potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of next-generation targeted therapeutics.
References
Application Notes: Development of GPCR Ligands from (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview and experimental protocols for the development of G protein-coupled receptor (GPCR) ligands, using (2-(pyrrolidin-1-yl)pyridin-4-yl)methanamine as a core scaffold. While this specific scaffold is a promising starting point for library synthesis, this application note will use the development of potent and selective GPR39 agonists with a similar 2-pyridylpyrimidine structure as a representative case study. GPR39, a constitutively active GPCR, is implicated in various physiological processes, including insulin secretion and gastric emptying, making it an attractive target for metabolic diseases. These notes will cover the logical progression from a starting scaffold to lead optimization, including synthetic strategies, data presentation from structure-activity relationship (SAR) studies, and detailed protocols for key pharmacological assays.
Introduction to the Scaffold and GPCR Target
The this compound scaffold combines a 2-substituted pyridine ring with a pyrrolidine moiety, features commonly found in biologically active compounds. The pyrrolidine can act as a key binding element, while the pyridine ring provides a vector for substitution and modification of electronic and steric properties. The primary amino group on the 4-position methyl group serves as a crucial handle for further chemical elaboration to explore the chemical space around the core structure.
Case Study: GPR39
GPR39 is a Class A GPCR that is activated by zinc ions (Zn²⁺) and is related to the ghrelin/neurotensin receptor subfamily. It is expressed in various metabolic tissues, including the pancreas, gastrointestinal tract, and adipose tissue.[1] Activation of GPR39 has been shown to stimulate multiple signaling pathways, including Gαq, Gαs, and Gα12/13, leading to downstream events like inositol phosphate (IP) accumulation and cyclic AMP (cAMP) production.[1][2] The development of potent and selective small-molecule agonists for GPR39 is a key strategy for investigating its therapeutic potential, particularly for type 2 diabetes.[1][3]
Ligand Synthesis and Characterization
The synthesis of a library of compounds based on the this compound scaffold is essential for establishing a robust structure-activity relationship (SAR). A plausible synthetic strategy is outlined below.
Synthesis of the Core Scaffold: this compound
A likely synthetic route to the starting scaffold involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-4-cyanopyridine, followed by reduction of the nitrile.
Protocol: Synthesis of this compound
-
Step 1: Synthesis of 2-(Pyrrolidin-1-yl)pyridine-4-carbonitrile.
-
To a solution of 2-chloro-4-cyanopyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add pyrrolidine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
After cooling, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(pyrrolidin-1-yl)pyridine-4-carbonitrile.
-
-
Step 2: Reduction to this compound.
-
Dissolve the 2-(pyrrolidin-1-yl)pyridine-4-carbonitrile (1.0 eq) in a solvent like tetrahydrofuran (THF) or methanol.
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH₄) (2.0 eq) in THF or Raney nickel under a hydrogen atmosphere.
-
For LiAlH₄ reduction, perform the reaction at 0 °C to room temperature. For catalytic hydrogenation, conduct the reaction at room temperature under 50 psi of H₂.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction (e.g., by sequential addition of water and 15% NaOH solution for LiAlH₄).
-
Filter the resulting solids and extract the filtrate with a suitable organic solvent.
-
Dry the combined organic extracts, filter, and concentrate to yield the desired product, this compound.
-
Library Synthesis (Exemplified by 2-Pyridylpyrimidine GPR39 Agonists)
Building upon the core scaffold, further modifications can be made. For instance, in the development of 2-pyridylpyrimidine GPR39 agonists, a key step involves the construction of a central pyrimidine ring, often via condensation reactions.[1]
Data Presentation: Structure-Activity Relationships
A systematic SAR study is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the initial hits. Below is a representative table summarizing the SAR for a series of 2-pyridylpyrimidine GPR39 agonists, demonstrating how modifications to the core structure impact functional activity.
| Compound ID | R¹ Group | R² Group | hGPR39 EC₅₀ (nM) [IP-One Assay] |
| 1 | 4-Fluorophenyl | H | 1.0 |
| 2 | Phenyl | H | 3.2 |
| 3 | 2-Methylphenyl | H | 1.6 |
| 4 | 3-Chlorophenyl | H | 0.8 |
| 5 | 4-Fluorophenyl | Methyl | 10.5 |
| 6 | 4-Fluorophenyl | Ethyl | 25.1 |
Data is hypothetical and representative of trends observed in publications such as ACS Med Chem Lett. 2014, 5, 10, 1114–1118.[3]
Experimental Protocols
Accurate and reproducible pharmacological assays are the cornerstone of GPCR ligand development. Detailed protocols for key assays are provided below.
Gαq Signaling: IP-One HTRF Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, which is produced upon Gαq activation.
Protocol: IP-One HTRF Assay
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the GPCR of interest (e.g., GPR39) in appropriate media.
-
Harvest cells and resuspend in IP-One stimulation buffer.
-
Dispense 10,000-20,000 cells per well into a 384-well white plate.
-
-
Compound Addition and Stimulation:
-
Prepare serial dilutions of test compounds in the stimulation buffer containing LiCl.
-
Add the compound solutions to the cell plate.
-
Incubate the plate for 60 minutes at 37 °C to allow for IP1 accumulation.
-
-
Detection:
-
Add the HTRF detection reagents: IP1-d2 conjugate followed by Eu-cryptate labeled anti-IP1 antibody.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (cryptate) and 665 nm (d2).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
-
Data Analysis:
-
Plot the HTRF ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Gαs Signaling: cAMP Glo™ Assay
This assay measures changes in intracellular cAMP levels, a hallmark of Gαs (or Gαi) activation.
Protocol: cAMP-Glo™ Assay
-
Cell Preparation and Plating:
-
Plate cells expressing the GPCR of interest in a 384-well white plate and culture overnight.
-
On the day of the assay, replace the culture medium with an induction buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX.
-
-
Compound Treatment:
-
Add serially diluted test compounds to the wells.
-
Incubate for 15-30 minutes at 37 °C.
-
-
Cell Lysis and cAMP Detection:
-
Add cAMP-Glo™ Lysis Buffer and incubate for 15 minutes at room temperature with shaking.
-
Add the cAMP Detection Solution containing Protein Kinase A (PKA) and incubate for 20 minutes at room temperature.
-
-
ATP Measurement:
-
Add the Kinase-Glo® Reagent to measure the amount of ATP remaining after the PKA reaction.
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
A decrease in luminescence corresponds to an increase in cAMP. Plot the signal against the log of the agonist concentration to determine the EC₅₀.
-
Ligand Binding: Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the receptor by competing with a radiolabeled ligand.
Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the target GPCR. Homogenize cells in a buffer and pellet the membranes by centrifugation.
-
Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of a suitable radioligand (e.g., ³H-ligand), and varying concentrations of the unlabeled test compound.
-
Define non-specific binding by including a high concentration of a known, non-radioactive ligand in separate wells.
-
The total assay volume is typically 100-250 µL in a binding buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
-
Scintillation Counting:
-
Dry the filter mat, place it in a scintillation vial or bag with a scintillation cocktail.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and G protein-independent signaling.
Protocol: Tango™ GPCR Assay (a common platform)
-
Cell Culture:
-
Use a cell line engineered for the Tango™ assay, which co-expresses the GPCR fused to a transcription factor, and a β-arrestin-protease fusion protein. A reporter gene (e.g., luciferase) is under the control of the transcription factor.
-
-
Plating and Compound Addition:
-
Plate the cells in a 384-well white plate and allow them to attach.
-
Add serially diluted test compounds and incubate for 16-24 hours.
-
-
Mechanism:
-
Ligand binding induces GPCR activation and the recruitment of the β-arrestin-protease.
-
The protease cleaves the transcription factor from the GPCR, allowing it to translocate to the nucleus and activate reporter gene expression.
-
-
Luminescence Reading:
-
Add a luciferase substrate (e.g., luciferin).
-
Measure the luminescence signal with a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ for β-arrestin recruitment.
-
Visualizations
Logical Workflow for GPCR Ligand Development
References
Application Notes and Protocols for the Derivatization of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the derivatization of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine via reductive amination. This method is a versatile and widely used strategy for the modification of primary amines, allowing for the introduction of a wide variety of substituents.
Introduction
This compound is a versatile bifunctional molecule featuring a primary aminomethyl group and a substituted pyridine ring. The primary amine serves as a key handle for derivatization, enabling the synthesis of a diverse library of compounds for screening in drug discovery and other research applications. Reductive amination is a robust and common method for the N-alkylation of primary amines.[1][2] This process involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine.[1] This application note details a general protocol for this transformation.
Experimental Protocol: Reductive Amination
This protocol describes the derivatization of this compound with a generic aldehyde.
Materials:
-
This compound (Purity ≥95%)
-
Aldehyde of choice (e.g., isobutyraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography supplies (silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) (concentration typically 0.1 M).
-
Add the aldehyde of choice (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes to allow for imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the slurry of the reducing agent to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.
Data Presentation
The following table summarizes representative quantitative data for the reductive amination of this compound with various aldehydes. Please note that these are example values and actual results may vary depending on the specific substrate and reaction conditions.
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Isobutyraldehyde | N-isobutyl-(2-(pyrrolidin-1-yl)pyridin-4-yl)methanamine | 3 | 85 | >98 |
| 2 | Benzaldehyde | N-benzyl-(2-(pyrrolidin-1-yl)pyridin-4-yl)methanamine | 4 | 78 | >97 |
| 3 | Cyclohexanecarboxaldehyde | N-(cyclohexylmethyl)-(2-(pyrrolidin-1-yl)pyridin-4-yl)methanamine | 3.5 | 82 | >98 |
| 4 | 4-Fluorobenzaldehyde | N-(4-fluorobenzyl)-(2-(pyrrolidin-1-yl)pyridin-4-yl)methanamine | 4 | 75 | >97 |
Visualizations
Experimental Workflow for Reductive Amination
Caption: Workflow for the reductive amination of this compound.
Signaling Pathway Visualization
No specific signaling pathway directly involving this compound or its immediate derivatives is well-established in the public literature. However, substituted pyridine and pyrrolidine moieties are common scaffolds in pharmacologically active compounds that can interact with a variety of biological targets. For instance, derivatives could potentially be designed to interact with kinases, G-protein coupled receptors (GPCRs), or ion channels. The following is a generic representation of a kinase signaling pathway that such a derivative could be designed to inhibit.
References
Application Notes and Protocols for the Scale-Up Synthesis of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the multi-kilogram scale-up synthesis of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine derivatives. This class of compounds holds significant potential in medicinal chemistry, and robust, scalable synthetic routes are crucial for advancing their development from laboratory-scale research to clinical and commercial production.
The synthetic strategy is a two-step process commencing with the commercially available starting material, 2-chloro-4-cyanopyridine. The first step involves a nucleophilic aromatic substitution (SNAr) with pyrrolidine, followed by the reduction of the nitrile functionality to the primary amine. This document outlines detailed protocols for each step, considerations for scale-up, and quantitative data to guide process development.
Synthetic Workflow
The overall synthetic workflow is designed for efficiency and scalability, minimizing complex purification steps and utilizing readily available reagents.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols and Data
Step 1: Synthesis of 2-(Pyrrolidin-1-yl)-4-cyanopyridine
This protocol details the nucleophilic aromatic substitution of 2-chloro-4-cyanopyridine with pyrrolidine. The reaction is typically driven to completion by heating and the use of a suitable base to scavenge the HCl byproduct.
Protocol:
-
To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-chloro-4-cyanopyridine (1.0 eq).
-
Add N-methyl-2-pyrrolidone (NMP) as the solvent (5-10 volumes).
-
Add anhydrous potassium carbonate (K2CO3, 1.5-2.0 eq) to the mixture.
-
Slowly add pyrrolidine (1.1-1.5 eq) to the stirred suspension. A slight exotherm may be observed.
-
Heat the reaction mixture to 80-100 °C and maintain for 4-8 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Add water (10-20 volumes) to precipitate the product.
-
Stir the slurry for 1-2 hours, then collect the solid by filtration.
-
Wash the filter cake with water until the filtrate is neutral.
-
Dry the product under vacuum at 50-60 °C to a constant weight.
| Parameter | Value |
| Scale | 1.0 kg |
| 2-Chloro-4-cyanopyridine | 1.0 kg (7.22 mol) |
| Pyrrolidine | 0.61 kg (8.66 mol, 1.2 eq) |
| Potassium Carbonate | 1.50 kg (10.85 mol, 1.5 eq) |
| NMP | 7.0 L |
| Reaction Temperature | 90 °C |
| Reaction Time | 6 hours |
| Typical Yield | 90-95% |
| Purity (by HPLC) | >98% |
Step 2: Synthesis of this compound
This step involves the reduction of the nitrile group of the intermediate to a primary amine. Catalytic hydrogenation is the preferred method for large-scale synthesis due to its efficiency, cleanliness, and favorable safety profile compared to metal hydride reductions.
Protocol (Catalytic Hydrogenation):
-
Charge a high-pressure hydrogenation reactor with 2-(pyrrolidin-1-yl)-4-cyanopyridine (1.0 eq).
-
Add a suitable solvent, such as methanol or ethanol (10-15 volumes), saturated with ammonia. The ammonia helps to suppress the formation of secondary amine byproducts.
-
Add Raney Nickel (5-10% w/w, slurry washed with the reaction solvent) or Platinum on Carbon (Pt/C, 5%, 1-2% w/w) as the catalyst.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 50-100 psi.
-
Heat the mixture to 40-60 °C with vigorous stirring.
-
Monitor the reaction by hydrogen uptake and HPLC analysis until the reaction is complete (typically 6-12 hours).
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Concentrate the combined filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by distillation or salt formation if required.
| Parameter | Value |
| Scale | 1.0 kg |
| 2-(Pyrrolidin-1-yl)-4-cyanopyridine | 1.0 kg (5.77 mol) |
| Catalyst | Raney Nickel (50 g, 5% w/w) |
| Solvent | Methanol saturated with ammonia (12 L) |
| Hydrogen Pressure | 80 psi |
| Reaction Temperature | 50 °C |
| Reaction Time | 8 hours |
| Typical Yield | 85-92% |
| Purity (by HPLC) | >97% |
Potential Application in Drug Discovery: Kinase Inhibition
Derivatives of this scaffold are of interest as potential kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The general mechanism involves blocking the ATP binding site of the kinase, thereby preventing the phosphorylation of downstream substrates.
Caption: Example of a generic kinase signaling pathway targeted by an inhibitor.
Troubleshooting & Optimization
Overcoming challenges in the synthesis of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective method involves a two-step synthesis. The first step is a nucleophilic aromatic substitution (SNAr) of a 2-halopyridine (typically 2-chloropyridine) with pyrrolidine to form the intermediate, 2-(pyrrolidin-1-yl)pyridine-4-carbonitrile. The second step involves the reduction of the nitrile group to an aminomethyl group to yield the final product.
Q2: I am experiencing low yields in the first step, the nucleophilic aromatic substitution. What are the potential causes and solutions?
Low yields in the SNAr reaction can be attributed to several factors:
-
Insufficient reaction temperature: Aromatic substitution on an unactivated pyridine ring often requires elevated temperatures to proceed at a reasonable rate.[1] Consider increasing the reaction temperature, potentially to reflux conditions.
-
Base strength: The choice and amount of base can be critical. A strong, non-nucleophilic base is often required to deprotonate pyrrolidine and facilitate the reaction.
-
Solvent choice: Polar aprotic solvents like DMSO or DMF are generally preferred for SNAr reactions as they can help to solvate the intermediate and accelerate the reaction.
-
Leaving group: While 2-chloropyridine is commonly used, 2-fluoropyridine can be a better substrate for nucleophilic aromatic substitution due to the higher electronegativity of fluorine, which activates the ring towards nucleophilic attack.[2]
Q3: The reduction of the nitrile in the second step is not going to completion or is producing side products. What are the common issues and how can I troubleshoot them?
The reduction of the 4-cyanopyridine intermediate can be challenging. Common issues and their solutions include:
-
Incomplete reduction: This can occur if the reducing agent is not active enough or if an insufficient amount is used.
-
Raney Nickel: Ensure the catalyst is freshly prepared and active. The reaction may require elevated hydrogen pressure and temperature.[3] The presence of ammonia is often used to suppress the formation of secondary and tertiary amines.[4]
-
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent and should be used in an anhydrous etheral solvent (like THF or diethyl ether) under an inert atmosphere.[5][6] Ensure an excess of LiAlH₄ is used.
-
-
Formation of secondary and tertiary amines: This is a common side reaction in nitrile reductions, arising from the reaction of the initially formed primary amine with the imine intermediate.[3]
-
Raney Nickel: Performing the hydrogenation in the presence of ammonia can effectively minimize the formation of secondary and tertiary amines.[4]
-
LiAlH₄: Careful control of the reaction temperature and a proper work-up procedure are crucial.
-
Q4: What are the best practices for the work-up of a Lithium Aluminum Hydride (LiAlH₄) reduction?
A careful work-up is essential for safety and to isolate the product in good yield. A common procedure, known as the Fieser work-up, involves the sequential and slow addition of:
-
'x' mL of water for every 'x' g of LiAlH₄ used.
-
'x' mL of 15% aqueous sodium hydroxide.
-
'3x' mL of water.
This procedure is designed to quench the excess LiAlH₄ and produce a granular precipitate of aluminum salts that can be easily filtered off.[5]
Q5: What are some potential impurities I should look for during the synthesis?
-
Step 1 (SNAr): Unreacted 2-chloropyridine-4-carbonitrile and potential side products from reaction with the solvent or impurities.
-
Step 2 (Reduction):
-
Starting material (2-(pyrrolidin-1-yl)pyridine-4-carbonitrile).
-
Secondary and tertiary amine byproducts.
-
If using LiAlH₄, partially reduced intermediates.
-
Purification by column chromatography is typically required to obtain the pure product.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield in SNAr reaction | Incomplete reaction | Increase reaction temperature and/or time. Ensure efficient stirring. |
| Poor nucleophilicity of pyrrolidine | Add a suitable base (e.g., K₂CO₃, NaH) to deprotonate pyrrolidine. | |
| Inappropriate solvent | Use a polar aprotic solvent such as DMSO or DMF. | |
| Incomplete nitrile reduction with Raney Nickel | Inactive catalyst | Use freshly prepared, active Raney Nickel. |
| Insufficient hydrogen pressure or temperature | Increase hydrogen pressure and/or reaction temperature. | |
| Formation of secondary/tertiary amines in nitrile reduction | Reaction of primary amine with imine intermediate | Raney Nickel: Add ammonia to the reaction mixture.[4] LiAlH₄: Maintain a low reaction temperature and perform a careful work-up. |
| Difficult work-up of LiAlH₄ reaction (emulsion formation) | Formation of fine aluminum salt precipitate | Follow a standardized work-up procedure (e.g., Fieser work-up) to generate a granular, filterable precipitate.[5] |
| Product purification challenges | Presence of polar impurities | Utilize column chromatography with a suitable solvent system (e.g., dichloromethane/methanol with a small amount of ammonia). |
Experimental Protocols
Step 1: Synthesis of 2-(Pyrrolidin-1-yl)pyridine-4-carbonitrile
A general procedure for the nucleophilic aromatic substitution of 2-chloropyridine-4-carbonitrile with pyrrolidine is as follows:
-
To a solution of 2-chloropyridine-4-carbonitrile (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO, DMF), add pyrrolidine (1.2-1.5 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(pyrrolidin-1-yl)pyridine-4-carbonitrile.
Step 2: Synthesis of this compound
Two common methods for the reduction of the nitrile are provided below:
Method A: Catalytic Hydrogenation using Raney Nickel
-
In a pressure vessel, dissolve 2-(pyrrolidin-1-yl)pyridine-4-carbonitrile (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) saturated with ammonia.
-
Add a catalytic amount of activated Raney Nickel (typically 10-20% by weight).
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat the mixture to 40-60 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After completion, carefully filter the catalyst through a pad of Celite®. Caution: Raney Nickel is pyrophoric and should be handled with care.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen) at 0 °C, add a solution of 2-(pyrrolidin-1-yl)pyridine-4-carbonitrile (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, 15% aqueous NaOH, and then more water (Fieser work-up).[5]
-
Stir the resulting mixture at room temperature until a white granular precipitate forms.
-
Filter the solid through a pad of Celite® and wash the filter cake with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
Quantitative Data Summary
| Step | Reaction | Reagents & Conditions | Typical Yield | Purity |
| 1 | Nucleophilic Aromatic Substitution | 2-chloropyridine-4-carbonitrile, pyrrolidine, K₂CO₃, DMSO, 100 °C | 70-90% | >95% after chromatography |
| 2a | Nitrile Reduction (Raney Ni) | 2-(pyrrolidin-1-yl)pyridine-4-carbonitrile, Raney Ni, H₂, NH₃/MeOH, 50 psi, 50 °C | 60-85% | >98% after chromatography |
| 2b | Nitrile Reduction (LiAlH₄) | 2-(pyrrolidin-1-yl)pyridine-4-carbonitrile, LiAlH₄, THF, 0 °C to rt | 75-95% | >98% after chromatography |
Note: Yields and purity are approximate and can vary based on reaction scale, purity of starting materials, and optimization of reaction conditions.
Visualizations
Synthetic Workflow Diagram
A schematic representation of the two-step synthesis of this compound.
Potential Signaling Pathway Involvement: P2Y12 Receptor Antagonism
Derivatives of 2-aminopyridines have been investigated as antagonists of the P2Y12 receptor, a key player in platelet activation and aggregation. While the specific activity of this compound is not extensively documented in publicly available literature, its structural similarity to known P2Y12 antagonists suggests a potential for interaction with this signaling pathway.
A simplified diagram of the P2Y12 receptor signaling pathway and the potential antagonistic role of the title compound.
Disclaimer: This technical support guide is for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions. The signaling pathway information is based on the activity of structurally related compounds and requires experimental validation for the specific molecule of interest.
References
Technical Support Center: Purification of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound and similar aminopyridine derivatives are column chromatography on silica gel, acid-base extraction, and recrystallization.[1][2] The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. A combination of these techniques is often employed for optimal results.
Q2: I am observing significant tailing of my product on the TLC plate and during column chromatography. What could be the cause and how can I fix it?
A2: Tailing is a frequent issue when purifying basic compounds like aminopyridines on standard silica gel.[2] This occurs due to strong interactions between the basic nitrogen atoms in your compound and the acidic silanol groups on the silica surface. To resolve this, you can add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.5-1% v/v), to your mobile phase (eluent).[2] This will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.
Q3: What are some common impurities I should expect in the synthesis of this compound?
A3: Common impurities can include unreacted starting materials, reagents from the synthetic steps, and side-products.[3] Depending on the synthetic route, these might include unreacted 2-chloropyridine or 4-cyanopyridine precursors, over-alkylated byproducts, or products of side reactions involving the pyrrolidine or methanamine moieties.
Q4: How can I effectively remove unreacted starting materials like 2-aminopyridine?
A4: Unreacted 2-aminopyridine can often be removed using an acid-base extraction.[1] By dissolving the crude mixture in an organic solvent and washing with a dilute acid solution (e.g., 1M HCl), the basic 2-aminopyridine will be protonated and move to the aqueous layer, while your desired, likely less basic, product may remain in the organic layer. Cation-exchange chromatography is another effective method for removing excess 2-aminopyridine.[4]
Q5: I'm struggling to find a suitable solvent for recrystallizing my product. What is a good strategy for solvent screening?
A5: Finding an appropriate recrystallization solvent for pyridine-containing compounds can be challenging.[2] A systematic approach to solvent screening is recommended. Start with single solvents of varying polarities (e.g., hexanes, ethyl acetate, isopropanol, ethanol, water). If a single solvent doesn't work well, try binary solvent systems. A good binary system consists of a "soluble" solvent in which your compound is highly soluble and a "less-soluble" solvent in which it is sparingly soluble. Dissolve the crude product in a minimal amount of the hot "soluble" solvent and then slowly add the "less-soluble" solvent until turbidity is observed, then allow it to cool.
Troubleshooting Guides
Issue 1: Low Recovery After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Product is highly polar and strongly adsorbed to the silica gel. | Gradually increase the polarity of the mobile phase. Consider using a stronger eluent system, such as dichloromethane/methanol or even adding a small percentage of ammonium hydroxide to the methanol. |
| Product is co-eluting with a major impurity. | Optimize the mobile phase composition by trying different solvent systems. If using a binary system (e.g., hexanes/ethyl acetate), try a ternary system by adding a small amount of a third solvent (e.g., dichloromethane or methanol) to improve separation. |
| Product is unstable on silica gel. | Minimize the time the compound spends on the column by using flash chromatography. If instability is confirmed, consider alternative purification methods like acid-base extraction or recrystallization. |
| Improper column packing or sample loading. | Ensure the column is packed uniformly without any air bubbles. Load the sample in a minimal amount of solvent to ensure a narrow starting band.[3] |
Issue 2: Product Fails to Crystallize
| Possible Cause | Troubleshooting Step |
| Solution is supersaturated. | Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound if available. |
| Presence of impurities inhibiting crystallization. | First, attempt to remove impurities by another method, such as a quick filtration through a plug of silica gel or an acid-base extraction, before attempting recrystallization again. |
| Incorrect solvent or solvent mixture. | Perform a more thorough solvent screen. If the product "oils out," try using a solvent system with a lower boiling point or a more gradual cooling process. |
| Concentration of the product is too low. | Carefully evaporate some of the solvent to increase the concentration of the product and then attempt to cool the solution again. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for purifying this compound using silica gel chromatography.
-
Mobile Phase Selection: Determine an appropriate mobile phase system using thin-layer chromatography (TLC). A good system will give your product an Rf value of approximately 0.2-0.4 and provide good separation from impurities. A common starting point for aminopyridines is a mixture of hexanes and ethyl acetate. To mitigate tailing, add 0.5-1% triethylamine to the eluent.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the column evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude material onto a small amount of silica gel, dry it, and load the solid onto the top of the packed column.[3]
-
Elution and Fraction Collection: Begin elution with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase to elute your compound. Collect fractions and monitor the elution of the compound using TLC.[2]
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[2]
Protocol 2: Purification by Acid-Base Extraction
This protocol is designed to separate the basic this compound from neutral or acidic impurities.
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.[1]
-
Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl). Shake the funnel vigorously, venting periodically.[1] Allow the layers to separate. The protonated product should now be in the aqueous layer.
-
Separation: Separate the aqueous layer and save it. The organic layer now contains neutral and acidic impurities and can be discarded.[2]
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the solution is basic (confirm with pH paper). Your deprotonated product should precipitate or form an oil.
-
Back-Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).[2]
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Solvent System | Ratio (v/v) | Modifier | Notes |
| Hexanes / Ethyl Acetate | 9:1 to 1:1 | 1% Triethylamine | A good starting point for many aminopyridine derivatives. Adjust the ratio to achieve the desired Rf. |
| Dichloromethane / Methanol | 99:1 to 9:1 | 1% Triethylamine | For more polar compounds that do not move in Hexanes/EtOAc. |
| Chloroform / Acetone | 9:1 to 1:1 | 0.5% Pyridine | An alternative system that can offer different selectivity. |
Table 2: Potential Solvents for Recrystallization
| Solvent | Solubility Profile of Aminopyridines | Notes |
| Isopropanol | Often soluble when hot, less soluble when cold. | A good first choice for many nitrogen-containing heterocycles. |
| Ethanol / Water | Soluble in ethanol, less soluble in water. | A versatile binary system. Dissolve in hot ethanol and add water dropwise. |
| Ethyl Acetate / Hexanes | Soluble in ethyl acetate, less soluble in hexanes. | Suitable for less polar derivatives. |
| Toluene | Can be effective for compounds with some aromatic character. | Higher boiling point may require slower cooling. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a purification technique.
References
Technical Support Center: Optimizing (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to enhance reaction yields and address common challenges encountered when using (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine in coupling reactions.
Frequently Asked Questions (FAQs) - General Issues
Q1: My reaction with this compound is showing low to no yield. What are the most common initial factors to investigate?
A1: Low or no yield can stem from several factors, particularly with a substrate containing multiple nitrogen atoms. The primary issues to investigate are:
-
Catalyst Poisoning: The pyridine nitrogen and the pyrrolidine nitrogen are Lewis basic and can coordinate to the palladium catalyst, leading to deactivation.[1][2][3]
-
Reagent Purity: Ensure the purity of your starting materials, as impurities can interfere with the reaction.
-
Reaction Conditions: Suboptimal conditions, including temperature, reaction time, and inertness of the atmosphere, can significantly impact yield. Thoroughly degassing the reaction mixture is crucial to prevent catalyst oxidation.[1]
-
Solubility Issues: The substrate or reagents may not be fully soluble in the chosen solvent, impeding the reaction rate.[1]
Q2: How can I minimize palladium catalyst poisoning when using this aminopyridine derivative?
A2: Catalyst poisoning is a significant challenge with nitrogen-containing heterocycles.[1][2] To mitigate this:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands can help stabilize the palladium catalyst and prevent the substrate from blocking the active site.[1][4]
-
Use of Precatalysts: Pre-formed palladium precatalysts often provide cleaner formation of the active catalytic species compared to generating it in situ from sources like Pd(OAc)₂.[5]
-
Slow Addition: Adding the aminopyridine substrate slowly to the reaction mixture can maintain a low concentration, reducing its inhibitory effect on the catalyst.[1]
Q3: Can the primary amine of this compound participate in side reactions?
A3: Yes, the primary aminomethyl group is a reactive nucleophile. In palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination, it is the intended reaction site. However, in other contexts, it could lead to undesired side products if other reactive functional groups are present. Careful selection of reaction conditions is key to ensure chemoselectivity.
Troubleshooting Guide 1: Buchwald-Hartwig Amination
This section addresses specific issues related to the palladium-catalyzed C-N cross-coupling of this compound with aryl or heteroaryl halides.
Q4: I am attempting a Buchwald-Hartwig amination with an aryl chloride and getting very low conversion. What should I change?
A4: Aryl chlorides are notoriously less reactive than bromides or iodides in Buchwald-Hartwig couplings due to the difficulty of the oxidative addition step.[5] To improve yields with aryl chlorides:
-
Switch Ligand: Use ligands specifically designed for aryl chloride activation, such as RuPhos, BrettPhos, or highly hindered biarylphosphine ligands.
-
Increase Temperature: Higher temperatures are often required to facilitate the oxidative addition of the aryl chloride.
-
Choice of Base: A strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) is typically necessary.[6][7]
Q5: My reaction is producing a significant amount of diarylamine byproduct (i.e., double arylation on the primary amine). How can I prevent this?
A5: Formation of diarylamine suggests the initially formed secondary amine product is re-entering the catalytic cycle. To favor mono-arylation:
-
Stoichiometry Control: Use a slight excess of the amine coupling partner relative to the aryl halide.
-
Lower Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable rate can often improve selectivity.
-
Ligand Choice: Less sterically demanding ligands might favor the formation of the diarylamine. Using a bulkier ligand can sterically hinder the second arylation step.
Data Summary: Buchwald-Hartwig Reaction Optimization
The following table summarizes typical conditions screened to optimize the coupling of this compound with 4-chlorotoluene.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 24 | 45 |
| 2 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 24 | 78 |
| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS (1.5) | Dioxane | 110 | 18 | 85 |
| 4 | RuPhos-G3 (4) | - | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 30 |
| 5 | RuPhos-G3 (4) | - | LHMDS (1.5) | Dioxane | 110 | 18 | 92 |
Troubleshooting Guide 2: Amide Bond Formation (Peptide Coupling)
This section provides guidance for the coupling of this compound with carboxylic acids to form amides.
Q6: My amide coupling reaction is sluggish and incomplete. How can I improve the reaction rate and conversion?
A6: Incomplete amide coupling can be due to insufficient activation of the carboxylic acid or steric hindrance. Consider the following:
-
Coupling Reagent: Switch to a more powerful coupling reagent. Onium-type reagents like HATU, HBTU, or COMU are generally very effective, especially for hindered couplings.[8][9] They convert the carboxylic acid into highly reactive OAt or OBt esters.[9]
-
Base: Ensure an appropriate, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is used in sufficient quantity (typically 2-3 equivalents) to facilitate the reaction.[10]
-
Solvent: Use a polar aprotic solvent like DMF or NMP to ensure all components remain in solution.
Q7: I am observing racemization of my chiral carboxylic acid during the coupling reaction. What steps can I take to suppress it?
A7: Racemization can occur via the formation of an oxazolone intermediate.[8] To minimize this:
-
Use Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are effective racemization suppressants. Many modern coupling reagents like HBTU and HATU are salts that already contain these moieties.[8][9]
-
Lower Temperature: Perform the coupling at 0 °C or even lower temperatures before allowing it to slowly warm to room temperature.
-
Base Choice: In cases of severe racemization, a weaker base such as sym-collidine may be beneficial.[10]
Data Summary: Amide Coupling Reagent Screen
The table below shows a comparison of different coupling reagents for the reaction between this compound and Boc-L-phenylalanine.
| Entry | Coupling Reagent (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Racemization (%) |
| 1 | DCC (1.1) | - | DCM | 25 | 12 | 65 | ~8 |
| 2 | EDC (1.2) / HOBt (1.2) | DIPEA (2.0) | DMF | 25 | 6 | 88 | <2 |
| 3 | HBTU (1.1) | DIPEA (2.0) | DMF | 25 | 2 | 95 | <1 |
| 4 | HATU (1.1) | DIPEA (2.0) | DMF | 25 | 2 | 97 | <0.5 |
| 5 | COMU (1.1) | DIPEA (2.0) | DMF | 25 | 1.5 | 96 | <0.5 |
Visual Troubleshooting and Workflow Diagrams
The following diagrams illustrate logical workflows for troubleshooting and optimizing your coupling reactions.
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
Caption: Key components and potential challenges in Buchwald-Hartwig couplings.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., RuPhos-G3, 0.02-0.05 mmol), and the base (e.g., LHMDS, 1.5 mmol, 1.5 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add this compound (1.2 mmol, 1.2 equiv.) followed by anhydrous, degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 18-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Amide (Peptide) Coupling
-
Preparation: To a round-bottom flask, dissolve the carboxylic acid (1.0 mmol, 1.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF, 10 mL).
-
Activation: Add the coupling reagent (e.g., HATU, 1.1 mmol, 1.1 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2.0 mmol, 2.0 equiv.). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Amine Addition: Add this compound (1.05 mmol, 1.05 equiv.) to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS, typically 2-6 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude amide by flash chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. bachem.com [bachem.com]
Technical Support Center: (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine. The information is designed to address specific issues that may be encountered during the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most probable and industrially scalable synthetic route is the reductive amination of 2-(Pyrrolidin-1-yl)pyridine-4-carboxaldehyde with ammonia or an ammonia source. An alternative, though less common, method is the alkylation of ammonia with a 4-(halomethyl)-2-(pyrrolidin-1-yl)pyridine derivative.
Q2: What are the potential side-products I should be aware of during the synthesis of this compound via reductive amination?
A2: Several side-products can form during the reductive amination of 2-(Pyrrolidin-1-yl)pyridine-4-carboxaldehyde. These include:
-
(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanol: This alcohol is formed by the reduction of the starting aldehyde. Its formation is favored by strong reducing agents or reaction conditions that hinder imine formation.
-
N-((2-(Pyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide: If acetic acid is used as a catalyst and sodium triacetoxyborohydride as the reducing agent, this acetylated side-product can be formed.
-
Over-alkylation Products: The primary amine product can react further with the starting aldehyde to form a secondary amine, N,N-bis((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)amine. This is more likely with an excess of the aldehyde or prolonged reaction times.
-
Unreacted Starting Material: Incomplete reaction will leave residual 2-(Pyrrolidin-1-yl)pyridine-4-carboxaldehyde.
-
Imine Intermediate: The intermediate imine, (E)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methylene)methanamine, may be present if the reduction step is incomplete.
Q3: How can I minimize the formation of the alcohol side-product during reductive amination?
A3: To minimize the formation of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanol, you can:
-
Use a milder reducing agent that selectively reduces the imine over the aldehyde, such as sodium triacetoxyborohydride or sodium cyanoborohydride.
-
Ensure efficient imine formation by using an appropriate catalyst (e.g., acetic acid) and allowing sufficient time for the aldehyde and ammonia source to react before introducing the reducing agent.
-
Control the reaction temperature, as higher temperatures can sometimes favor aldehyde reduction.
Q4: What side-products are possible if I use an alkylation route with 4-(chloromethyl)-2-(pyrrolidin-1-yl)pyridine?
A4: The primary concern with this route is over-alkylation. The desired primary amine product can react with another molecule of the starting halide to form the secondary amine, and subsequently the tertiary amine. Dimerization of the starting material or product can also occur under certain conditions.
Q5: What analytical techniques are recommended for identifying and quantifying side-products?
A5: A combination of the following techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and initial identification of product and major impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and impurity levels.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of side-products by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the main product and any isolated impurities.
Q6: What are the recommended purification strategies for this compound?
A6: Due to the basic nature of the aminopyridine moiety, column chromatography on silica gel can be challenging. However, it is a common method. The use of a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, can improve the separation and recovery. Reversed-phase chromatography can also be an effective alternative. For closely related impurities, preparative HPLC may be necessary.
Troubleshooting Guides
Problem 1: Low yield of the desired this compound in a reductive amination reaction.
| Potential Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction by TLC or LC-MS to ensure the starting aldehyde is consumed. If necessary, increase the reaction time or temperature cautiously. |
| Inefficient imine formation. | Ensure the use of an appropriate catalyst (e.g., a mild acid like acetic acid). The pH of the reaction mixture is crucial; it should be slightly acidic to promote imine formation without deactivating the amine. |
| Decomposition of the reducing agent. | Use a fresh batch of the reducing agent. Some borohydride reagents can degrade upon storage. |
| Suboptimal reaction conditions. | Systematically vary the solvent, temperature, and stoichiometry of reagents to find the optimal conditions for your specific setup. |
Problem 2: Presence of a significant amount of the alcohol side-product, (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanol.
| Potential Cause | Suggested Solution |
| Reducing agent is too strong or added too early. | Switch to a milder reducing agent like sodium triacetoxyborohydride. Allow sufficient time for imine formation before adding the reducing agent. |
| Reaction conditions favor aldehyde reduction. | Lower the reaction temperature. Ensure the pH is optimized for imine formation. |
Problem 3: Detection of over-alkylation products (secondary or tertiary amines).
| Potential Cause | Suggested Solution |
| Incorrect stoichiometry (excess aldehyde or halide). | Use a slight excess of the ammonia source relative to the aldehyde or halide. |
| Prolonged reaction time or high temperature. | Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction of the product. |
Data Presentation
Table 1: Summary of Potential Side-Products and their Characteristics
| Side-Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Signature (MS) | Potential Synthetic Route |
| (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanol | C₁₀H₁₄N₂O | 178.23 | [M+H]⁺ = 179.1 | Reductive Amination |
| N,N-bis((2-(Pyrrolidin-1-yl)pyridin-4-yl)methyl)amine | C₂₁H₂₉N₅ | 351.49 | [M+H]⁺ = 352.2 | Reductive Amination, Alkylation |
| 2-(Pyrrolidin-1-yl)pyridine-4-carboxaldehyde | C₁₀H₁₂N₂O | 176.22 | [M+H]⁺ = 177.1 | Reductive Amination (Starting Material) |
| 4-(Chloromethyl)-2-(pyrrolidin-1-yl)pyridine | C₁₀H₁₃ClN₂ | 196.68 | [M+H]⁺ = 197.1 | Alkylation (Starting Material) |
Experimental Protocols
General Protocol for Reductive Amination of 2-(Pyrrolidin-1-yl)pyridine-4-carboxaldehyde
-
Reaction Setup: To a solution of 2-(Pyrrolidin-1-yl)pyridine-4-carboxaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) is added a source of ammonia (e.g., ammonium acetate, 1.5-2.0 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by TLC or LC-MS.
-
Reduction: The reducing agent, such as sodium triacetoxyborohydride (1.5 eq), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until the imine is fully consumed, as indicated by TLC or LC-MS.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane (often with a small percentage of triethylamine to prevent product tailing) to afford the pure this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for side-product analysis.
Optimizing solvent conditions for (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient synthetic pathway involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of a 2-halopyridine-4-carbonitrile (e.g., 2-chloro- or 2-fluoropyridine-4-carbonitrile) with pyrrolidine to form 2-(pyrrolidin-1-yl)pyridine-4-carbonitrile. The 2- and 4-positions of the pyridine ring are activated for nucleophilic attack.[1][2]
-
Nitrile Reduction: The resulting nitrile is then reduced to the primary amine, yielding this compound.
Q2: Which starting materials are recommended for the first step (SNAr)?
While 2-chloropyridine-4-carbonitrile is a common starting material, 2-fluoropyridine-4-carbonitrile is generally more reactive towards nucleophilic aromatic substitution.[3][4] The choice may depend on the commercial availability and cost of the starting materials.
Q3: What are the most suitable reducing agents for the nitrile reduction step?
Several reducing agents can be employed for the conversion of the nitrile to the primary amine:
-
Catalytic Hydrogenation: This is often an economical and effective method, utilizing catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum Dioxide with a hydrogen source. To minimize the formation of secondary and tertiary amine byproducts, the addition of ammonia or ammonium hydroxide is often recommended.[5]
-
Chemical Hydrides: Potent reducing agents like Lithium Aluminum Hydride (LiAlH4), Borane-tetrahydrofuran complex (BH3-THF), or Borane-dimethyl sulfide complex (BH3-SMe2) are effective for this transformation.[5][6]
Q4: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a standard method for monitoring the consumption of starting materials and the formation of products in both the SNAr and nitrile reduction steps. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction progress and purity.
Q5: What are some common impurities I might encounter?
-
In the SNAr step: Unreacted 2-halopyridine-4-carbonitrile and potential side-products from reactions with solvent or impurities.
-
In the nitrile reduction step: Incomplete reduction can lead to the corresponding imine or aldehyde. Over-alkylation during catalytic hydrogenation can result in the formation of secondary and tertiary amines.[5]
Troubleshooting Guides
Problem 1: Low Yield in the Nucleophilic Aromatic Substitution (SNAr) Step
| Possible Cause | Suggested Solution |
| Low Reactivity of Starting Material | If using 2-chloropyridine-4-carbonitrile, consider switching to the more reactive 2-fluoropyridine-4-carbonitrile.[3][4] |
| Inappropriate Solvent | The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective. In some cases, using water with a suitable base like potassium fluoride can facilitate the reaction under greener conditions.[3][7] Experiment with different solvents to find the optimal conditions for your specific setup. |
| Insufficient Reaction Temperature or Time | SNAr reactions on less activated pyridines can be slow and may require heating.[8] Monitor the reaction by TLC and consider increasing the temperature or extending the reaction time if the starting material is consumed slowly. |
| Base Incompatibility | If a base is used, ensure it is compatible with the solvent and reactants. For instance, strong bases like NaOH or NaH are not compatible with ester solvents.[7] |
Problem 2: Incomplete Nitrile Reduction or Formation of Byproducts
| Possible Cause | Suggested Solution |
| Insufficient Reducing Agent | Ensure an adequate molar excess of the reducing agent is used. For chemical hydrides, it's common to use 1.5 to 3 equivalents. |
| Formation of Secondary/Tertiary Amines (Catalytic Hydrogenation) | Add ammonia or ammonium hydroxide to the reaction mixture. This helps to suppress the reaction of the newly formed primary amine with the intermediate imine, thus minimizing the formation of secondary and tertiary amine byproducts.[5] |
| Deactivation of Catalyst (Catalytic Hydrogenation) | Ensure the catalyst is fresh and active. If the reaction stalls, filtering the mixture and adding fresh catalyst may be necessary. |
| Inappropriate Solvent for Reduction | The choice of solvent depends on the reducing agent. For LiAlH4 and borane complexes, anhydrous ethereal solvents like THF or diethyl ether are typically used. For catalytic hydrogenation, alcohols like methanol or ethanol are common choices.[5][9] |
| Reaction Temperature is Too Low | Some reductions, particularly with borane complexes, may require heating to proceed at a reasonable rate.[5] |
Data Presentation
Table 1: Influence of Solvent on Nucleophilic Aromatic Substitution of 2-Halopyridines
| Solvent Type | Examples | General Effect on SNAr with Amines | Considerations |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Generally promotes the reaction by solvating the cationic intermediate.[10] | Can be difficult to remove during work-up. |
| Ethers | THF, 2-MeTHF, Dioxane | Can be used, but may result in slower reaction rates compared to more polar aprotic solvents.[7] | 2-MeTHF is a greener alternative to THF. |
| Alcohols | Isopropanol, t-BuOH | Can be used, but less hindered alcohols may act as competing nucleophiles.[7] | Choose a hindered alcohol to minimize side reactions. |
| Water | H2O (with a base like KF) | A green and effective solvent for the SNAr of some heteroaryl chlorides.[3] | May not be suitable for all substrates. |
| Aromatic | Toluene | Occasionally used, sometimes with a catalytic amount of a polar aprotic solvent to increase the rate.[7] | Generally leads to slower reaction rates. |
Experimental Protocols
Step 1: Synthesis of 2-(Pyrrolidin-1-yl)pyridine-4-carbonitrile (SNAr)
Materials:
-
2-Chloropyridine-4-carbonitrile
-
Pyrrolidine
-
Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-chloropyridine-4-carbonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(pyrrolidin-1-yl)pyridine-4-carbonitrile.
Step 2: Synthesis of this compound (Nitrile Reduction)
Materials:
-
2-(Pyrrolidin-1-yl)pyridine-4-carbonitrile
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Anhydrous sodium sulfate
Procedure (using LiAlH4):
-
To a stirred suspension of LiAlH4 (2.0 eq) in anhydrous THF at 0 °C, add a solution of 2-(pyrrolidin-1-yl)pyridine-4-carbonitrile (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the nitrile is fully consumed (monitor by TLC).
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Filter the solids and wash thoroughly with THF.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or chromatography if necessary.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. askfilo.com [askfilo.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. youtube.com [youtube.com]
- 9. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Modification of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine
Welcome to the technical support center for the synthetic modification of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on catalyst selection, troubleshoot common experimental challenges, and offer detailed protocols for key reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of reactivity on this compound for modification?
A1: The primary aliphatic amine (-CH₂NH₂) is the most reactive and common site for modifications such as N-acylation and N-alkylation due to its high nucleophilicity. The pyridine ring nitrogen and the C-H bonds on the pyridine ring can also be functionalized under specific catalytic conditions.
Q2: Which types of catalysts are recommended for N-alkylation of the primary amine?
A2: For N-alkylation, catalysts used in "borrowing hydrogen" (or hydrogen autotransfer) reactions are highly effective and sustainable. These typically involve transition metal complexes. Common choices include those based on Ruthenium (Ru), Iridium (Ir), Manganese (Mn), and Iron (Fe).[1][2][3] For specific cases, metal-free catalysts like BF₃·OEt₂ can also be employed, particularly for reactions with 1,2-diketones.[1][2]
Q3: What catalysts should I consider for N-acylation of the primary amine?
A3: While many N-acylations can proceed without a catalyst using a reactive acylating agent (like an acyl chloride), a nucleophilic catalyst is often employed to improve reaction rates and yields, especially with less reactive agents. 4-(Dimethylaminopyridine) (DMAP) and related pyridine-based catalysts are the industry standard for promoting these reactions.[4]
Q4: Can I selectively modify the pyridine nitrogen?
A4: Yes, the pyridine nitrogen can be selectively alkylated to form a pyridinium salt using standard alkylating agents like alkyl halides (e.g., methyl iodide). This reaction typically does not require a catalyst.
Q5: Are there methods to functionalize the C-H bonds of the pyridine ring?
A5: Yes, transition metal-catalyzed C-H activation is a powerful strategy for functionalizing the pyridine ring.[5] Catalysts based on Palladium (Pd) and Rhodium (Rh) can direct functionalization, often using the existing nitrogen atoms as directing groups to achieve site-selectivity.[5] For instance, photocatalytic methods can be used for C-H acylation of pyridinium salt derivatives.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
N-Alkylation Reactions
Question: My N-alkylation reaction using an alcohol and a transition metal catalyst is showing low conversion. What are the potential causes and solutions?
Answer: Low conversion in borrowing hydrogen N-alkylations can stem from several factors.
-
Cause 1: Catalyst Inactivity. The catalyst may not be active enough or may have decomposed.
-
Solution: Ensure the catalyst is handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). Consider switching to a more active catalyst system. For example, manganese pincer complexes are known for their high stability and efficiency.[3]
-
-
Cause 2: Insufficient Base. The base is crucial for the dehydrogenation and hydrogenation steps.
-
Solution: Ensure the base (e.g., t-BuOK) is fresh and added in the correct stoichiometry. The choice of base can be critical and may require screening.
-
-
Cause 3: Inappropriate Temperature. The reaction may not have reached the required temperature for the catalytic cycle to operate efficiently.
-
Cause 4: Poor Substrate Reactivity. The alcohol might be too sterically hindered or electronically unsuited.
-
Solution: Switch to a more reactive alcohol or consider converting the alcohol to a better leaving group (e.g., a halide) and perform a classical N-alkylation, though this generates stoichiometric waste.[2]
-
Question: I am observing significant over-alkylation (formation of a tertiary amine). How can I improve selectivity for the secondary amine?
Answer: Over-alkylation is a common issue when the mono-alkylated product is still reactive.[2]
-
Solution 1: Adjust Stoichiometry. Use a slight excess of the amine substrate relative to the alkylating agent to favor mono-alkylation.
-
Solution 2: Slow Addition. Add the alkylating agent (e.g., alkyl halide or alcohol) slowly to the reaction mixture to maintain its low concentration, which disfavors the second alkylation event.
-
Solution 3: Lower Temperature. Running the reaction at a lower temperature can sometimes improve selectivity by reducing the rate of the second, often slower, alkylation step.
N-Acylation Reactions
Question: My N-acylation reaction is slow and gives a low yield, with a lot of unreacted starting material.
Answer: This is a common issue, often related to the reactivity of the components.[4]
-
Cause 1: Insufficiently Reactive Acylating Agent. Agents like acetic anhydride may not be reactive enough.
-
Solution: Switch to a more electrophilic acylating agent, such as the corresponding acyl chloride.[4]
-
-
Cause 2: Lack of Catalyst. A catalyst is often necessary to accelerate the reaction.
-
Solution: Add a catalytic amount (1-10 mol%) of 4-(Dimethylaminopyridine) (DMAP). DMAP forms a highly reactive N-acylpyridinium intermediate that readily acylates the amine.[4]
-
-
Cause 3: Inadequate Base. If using an acyl chloride, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) is required to scavenge the HCl byproduct.
-
Solution: Ensure at least one equivalent of a suitable base is added to the reaction mixture.
-
Question: My reaction is producing significant side products. What are they and how can I minimize them?
Answer: Side products often arise from reactions with impurities or under harsh conditions.
-
Side Product 1: Diacylation. The initially formed secondary amide can be acylated again, especially with a large excess of a highly reactive acylating agent.
-
Solution: Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture.[4]
-
-
Side Product 2: O-Acylation (if applicable). If your acylating agent is contaminated with a carboxylic acid and you are using a coupling agent, ester formation could occur if there are hydroxyl groups present.
-
Solution: Use pure reagents and ensure anhydrous conditions.
-
Data Presentation: Catalyst System Comparison
The tables below summarize typical catalytic systems for the modification of aminopyridines, which are structurally analogous to the target molecule.
Table 1: Catalyst Systems for N-Alkylation of Aminopyridines with Alcohols (Borrowing Hydrogen)
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|
| Manganese Pincer Complex (3 mol%) | t-BuOK | Toluene | 80-100 | 85-95 | [3] |
| [RuCl₂(p-cymene)]₂ / NHC Ligand | KOtBu | Neat | 120 | 80-90 | [7] |
| BF₃·OEt₂ (with 1,2-diketones) | N/A | Toluene | 80 | 70-90 |[1][2] |
Table 2: Catalyst Systems for N-Acylation of Amines
| Acylating Agent | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Acyl Chloride | DMAP (5-10%) | Triethylamine | DCM or THF | 0 to RT | >90 | [4] |
| Acid Anhydride | DMAP (5-10%) | Pyridine or none | DCM | RT | 80-95 | [4] |
| Carboxylic Acid | EDC/HOBt | DIPEA | DMF or DCM | RT | 75-95 |[8][9] |
Experimental Protocols
Protocol 1: General Procedure for Manganese-Catalyzed N-Alkylation with an Alcohol
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the Manganese Pincer catalyst (3 mol%).
-
Add this compound (1.0 eq) and potassium tert-butoxide (t-BuOK, 1.2 eq).
-
Add anhydrous toluene as the solvent.
-
Add the desired primary alcohol (1.1 eq) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for DMAP-Catalyzed N-Acylation with an Acyl Chloride
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.2 eq) to the solution, followed by a catalytic amount of DMAP (5 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[4]
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Protecting Group Strategies for (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on protecting group strategies for (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and efficient synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the protection of the primary amine of this compound, with a focus on the widely used tert-butoxycarbonyl (Boc) protecting group.
| Problem | Potential Cause | Recommended Solution |
| Low to No Yield of Protected Product | Incomplete reaction: The primary amine is a relatively strong nucleophile, but steric hindrance or suboptimal reaction conditions can impede the reaction. | Optimize reaction conditions: Increase the equivalents of the Boc anhydride ((Boc)₂O) to 1.1-1.5 equivalents.[1] Ensure the base used (e.g., triethylamine, diisopropylethylamine) is sufficient to deprotonate the amine.[2] Consider extending the reaction time and monitoring progress by TLC or LC-MS.[3] |
| Decomposition of starting material: The pyridine ring can be sensitive to certain reagents. | Use milder conditions: Employ a weaker base or conduct the reaction at a lower temperature (e.g., 0 °C to room temperature).[1] | |
| Poor quality of reagents: Old or improperly stored (Boc)₂O may have hydrolyzed. | Use fresh or high-quality reagents: Ensure (Boc)₂O is stored in a desiccator. | |
| Formation of Multiple Products (Side Reactions) | Di-Boc protection: The primary amine reacts with two equivalents of (Boc)₂O. | Control stoichiometry: Use a slight excess (1.05-1.2 equivalents) of (Boc)₂O.[3] Monitor the reaction closely and stop it once the starting material is consumed. |
| Protection of pyridine nitrogen: The pyridine nitrogen is nucleophilic and can react with (Boc)₂O, especially in the presence of a strong base or catalyst. | Use a non-nucleophilic base: Employ a hindered base like diisopropylethylamine (DIPEA). Avoid catalysts like DMAP: 4-Dimethylaminopyridine (DMAP) can promote N-acylation of the pyridine ring.[3] | |
| Reaction at the pyrrolidine nitrogen: While less likely due to steric hindrance and its tertiary nature, activation of the pyrrolidine ring is a possibility under harsh conditions. | Maintain mild reaction conditions: Avoid high temperatures and prolonged reaction times. | |
| Difficult Purification | Removal of excess (Boc)₂O: Unreacted Boc anhydride can co-elute with the product. | Aqueous workup: Quench the reaction with water or a mild aqueous base (e.g., saturated NaHCO₃ solution) to hydrolyze excess (Boc)₂O.[4] |
| Product solubility issues: The Boc-protected product may have different solubility characteristics than the starting material. | Optimize extraction and chromatography solvents: Use a suitable solvent system for extraction and column chromatography based on the polarity of the product. | |
| Incomplete Deprotection | Insufficient acid strength or concentration: The Boc group is stable to weak acids. | Use a strong acid: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol are effective.[5][6] |
| Short reaction time: Deprotection may be slower for sterically hindered or electron-rich substrates. | Increase reaction time and/or temperature: Monitor the reaction by TLC until the protected starting material is fully consumed. Gentle heating may be required.[7] | |
| Scavenger interference: Scavengers used to trap the tert-butyl cation can sometimes interfere with the reaction. | Choose the appropriate scavenger: Triethylsilane or anisole are common scavengers that are generally compatible with most deprotection reactions. |
Frequently Asked Questions (FAQs)
Q1: Which protecting group is most suitable for the primary amine of this compound?
A1: The tert-butoxycarbonyl (Boc) group is the most commonly used and generally the most suitable protecting group for primary amines in similar contexts.[2] It is stable under a wide range of conditions and can be easily removed with mild acids.[8] Other options like the benzyloxycarbonyl (Cbz) group can also be used, but its removal via hydrogenolysis may not be compatible with other functional groups in more complex molecules. The fluorenylmethyloxycarbonyl (Fmoc) group is another alternative, removable under basic conditions, which could be useful in an orthogonal protection strategy.[8]
Q2: How can I selectively protect the primary aminomethyl group in the presence of the pyridine and pyrrolidine nitrogens?
A2: The primary amine is significantly more nucleophilic and less sterically hindered than the tertiary pyrrolidine nitrogen. The pyridine nitrogen is less nucleophilic than the primary amine. Therefore, under controlled conditions, selective protection of the primary amine can be achieved. Key strategies include:
-
Stoichiometric control of the protecting agent: Using a slight excess (1.05-1.2 equivalents) of (Boc)₂O will favor the reaction with the most nucleophilic site.[3]
-
Choice of base: A non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) is recommended to avoid side reactions with the pyridine ring.[1]
-
Reaction temperature: Running the reaction at room temperature or below helps to control selectivity.[1]
Q3: What are the common side products to watch out for during Boc protection of this molecule?
A3: The most common side products are the di-Boc protected primary amine and the N-Boc protected pyridine.[3] The formation of the di-Boc product can be minimized by careful control of the stoichiometry of the Boc anhydride.[3] N-acylation of the pyridine ring is more likely if a nucleophilic catalyst like DMAP is used.
Q4: What are the best conditions for deprotecting the Boc group from the protected this compound?
A4: The Boc group can be efficiently removed using strong acids.[8] Common and effective methods include:
-
Trifluoroacetic acid (TFA): A solution of 20-50% TFA in dichloromethane (DCM) at room temperature for 1-2 hours is typically sufficient for complete deprotection.[5]
-
Hydrochloric acid (HCl): A 4M solution of HCl in 1,4-dioxane or methanol is also a very effective deprotection agent.[6]
Q5: Are there any orthogonal protecting group strategies that can be used for this molecule?
A5: Yes, an orthogonal protection strategy can be employed if other functional groups need to be manipulated. For example, the primary amine could be protected with a Boc group (acid-labile), while another functional group elsewhere in the molecule could be protected with an Fmoc group (base-labile) or a Cbz group (hydrogenolysis-labile).[9] This allows for the selective deprotection of one group without affecting the other.
Data Presentation
Table 1: Boc Protection of Aminopyridines - Representative Conditions
| Substrate | (Boc)₂O (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Aminopyridine | 1.8 | TEA (2.2) | CH₂Cl₂ | RT | 0.5 | 90 | [10] |
| 4-Amino-3-methylpyridine | 1.5 | TEA (1.5) | THF | RT | 2 | 80 | [11] |
| 3-Amino-4-methylpyridine | 2.0 | TEA (3.0) | THF | RT | 2 | 85 | [11] |
Note: The use of EDCI and HOBT in the referenced patents is to facilitate the reaction, leading to high yields and selectivity.
Table 2: Deprotection of Boc-Protected Amines - Representative Conditions
| Substrate | Deprotection Reagent | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| N-Boc-benzylamine | 50% TFA | CH₂Cl₂ | RT | 1 h | >95 | [5] |
| N-Boc-aniline | 4M HCl | Dioxane | RT | 30 min | High | [5] |
| N-Boc protected amino acid | 20% TFA | CH₂Cl₂ | RT | 2 h | >95 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1-0.5 M).
-
Base Addition: To the stirred solution, add diisopropylethylamine (DIPEA) (1.5-2.0 equiv).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equiv) portion-wise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Deprotection of Boc-(2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine
-
Dissolution: Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane (DCM) (approximately 0.1 M).
-
Acid Addition: To the stirred solution at 0 °C (ice bath), add trifluoroacetic acid (TFA) (10-20 equiv, or a 1:1 v/v mixture with DCM).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is no longer observed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Isolation: The resulting amine salt can often be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration. Alternatively, the residue can be neutralized with a base (e.g., saturated NaHCO₃ solution) and the free amine extracted with an organic solvent.
Mandatory Visualization
Caption: General workflow for the protection and deprotection of this compound.
Caption: Decision tree for troubleshooting low yield in Boc protection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Boc-aminomethyl-pyrrolidine | 149649-58-1 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 11. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
Technical Support Center: Method Refinement for Large-Scale Production of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine and its analogs.
Troubleshooting Guides
Issue 1: Low Yield in the Reductive Amination Step
Question: We are experiencing low yields during the reductive amination of 2-(pyrrolidin-1-yl)pyridine-4-carbaldehyde with the desired amine. What are the potential causes and solutions?
Answer: Low yields in reductive amination can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Imine Formation Issues: The initial formation of the imine intermediate is critical.
-
pH Control: The pH of the reaction mixture should be weakly acidic (typically 4-6) to facilitate protonation of the carbonyl oxygen without protonating the amine nucleophile. For 2-aminopyridine derivatives, which can be unreactive, using a buffer system like AcOH/NaOAc can be beneficial.[1]
-
Water Removal: The formation of an imine from an aldehyde and an amine is a condensation reaction that produces water. In a large-scale setting, the accumulation of water can inhibit the reaction. The use of dehydrating agents such as molecular sieves or azeotropic distillation may be necessary.
-
-
Reducing Agent Selection and Stoichiometry: The choice and amount of reducing agent are crucial.
-
Agent Reactivity: Sodium triacetoxyborohydride (STAB) is often preferred for its mildness and tolerance of protic solvents.[2] Sodium cyanoborohydride is also effective but poses toxicity risks.[3][4] For large-scale production, catalytic hydrogenation over a supported metal catalyst (e.g., Pd/C) is often the most ideal and greenest option.[3]
-
Stoichiometry: An insufficient amount of reducing agent will lead to incomplete conversion. A slight excess is typically used, but large excesses can lead to side reactions and complicate purification.
-
-
Reaction Conditions:
-
Temperature: While many reductive aminations can be performed at room temperature, some less reactive substrates may require heating. For instance, reactions with 2-aminopyridine derivatives have been reported at 55°C.[1]
-
Solvent: The solvent must be compatible with both the imine formation and the reduction step. Dichloromethane (DCM), tetrahydrofuran (THF), and methanol are commonly used. The stability of some reducing agents in protic solvents like methanol should be considered.[3]
-
Issue 2: Incomplete Reaction and Starting Material Carryover
Question: Our in-process controls (IPC) show significant amounts of unreacted 2-(pyrrolidin-1-yl)pyridine-4-carbaldehyde even after extended reaction times. How can we drive the reaction to completion?
Answer: The presence of unreacted aldehyde suggests an issue with either the imine formation equilibrium or the subsequent reduction.
-
Driving Imine Formation:
-
Le Chatelier's Principle: As mentioned, removing water will shift the equilibrium towards the imine. On a large scale, a Dean-Stark apparatus can be employed for azeotropic water removal.
-
Excess Amine: Using a slight excess (1.1-1.2 equivalents) of the amine component can also help drive the reaction forward. However, this may complicate downstream purification.
-
-
Catalyst Deactivation (for Catalytic Hydrogenation):
-
Poisoning: The pyridine nitrogen can sometimes act as a catalyst poison. The presence of sulfur-containing impurities in the starting materials can also deactivate palladium catalysts.
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) may improve conversion, but this will also increase costs.
-
-
Monitoring Reaction Progress: Closely monitor the reaction by techniques like HPLC or TLC to determine if the reaction has stalled or is proceeding slowly. This will help in deciding whether to add more reagents or adjust conditions.
Issue 3: Formation of a Dimeric Byproduct
Question: We have identified an impurity with a mass corresponding to the addition of two pyridine units to one amine. What is this byproduct and how can we prevent its formation?
Answer: This is likely a tertiary amine byproduct formed from the reaction of the desired secondary amine product with another molecule of the starting aldehyde, followed by reduction.
-
Control of Stoichiometry: This issue is more prevalent when the amine is the limiting reagent or when there is localized high concentration of the aldehyde. Ensure homogeneous mixing and consider adding the aldehyde slowly to a solution of the amine and reducing agent.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of this side reaction more than the desired reaction.
-
Choice of Reducing Agent: Using a less reactive reducing agent might provide better selectivity for the primary reductive amination over the subsequent alkylation of the product.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for purifying this compound analogs on a large scale?
A1: The purification of these polar, basic compounds can be challenging.
-
Acid-Base Extraction: A common method is to perform an acid-base workup. The basic product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase, followed by extraction into an organic solvent.[5]
-
Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method. Screening for suitable solvent systems is critical. The product can be crystallized as the free base or as a salt (e.g., hydrochloride, oxalate).[6]
-
Chromatography: While effective at the lab scale, large-scale column chromatography can be expensive and generate significant solvent waste. It is typically reserved for high-value products or when other methods fail.
Q2: How should we handle and store the purified, anhydrous pyridine-containing starting materials?
A2: Pyridine and its derivatives are often hygroscopic and can absorb atmospheric moisture.[7]
-
Drying: For reactions sensitive to water, pyridine should be dried before use. Common drying agents include potassium hydroxide (KOH) or calcium hydride (CaH₂), followed by distillation.[6][7]
-
Storage: Anhydrous pyridine should be stored in a tightly sealed, dark glass bottle under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and light.[7] Storing over activated molecular sieves (4Å) can help maintain dryness.[7]
Q3: Are there any specific safety concerns when running large-scale reductive aminations?
A3: Yes, several safety issues should be considered.
-
Hydrogen Gas Evolution: Many reducing agents, such as sodium borohydride and its derivatives, react with protic solvents or acidic conditions to release hydrogen gas.[3] This can lead to a pressure buildup in a closed system and create a flammable or explosive atmosphere. Ensure adequate ventilation and pressure relief.
-
Catalytic Hydrogenation: When using catalytic hydrogenation, specialized high-pressure reactors are required. The palladium on carbon catalyst can be pyrophoric, especially after the reaction when it is dry and exposed to air. The catalyst should be filtered carefully and kept wet.
-
Reagent Toxicity: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas if the reaction mixture becomes too acidic.[3] Always handle it in a well-ventilated fume hood and quench the reaction carefully.
Data Presentation
Table 1: Optimization of Reductive Amination Conditions
| Entry | Reducing Agent (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | NaBH(OAc)₃ (1.2) | DCM | 25 | 12 | 75 | 92 |
| 2 | NaBH(OAc)₃ (1.5) | DCM | 25 | 12 | 88 | 95 |
| 3 | NaBH(OAc)₃ (1.5) | THF | 40 | 8 | 91 | 96 |
| 4 | NaBH₃CN (1.2) | MeOH | 25 | 18 | 82 | 94 |
| 5 | H₂ (50 psi), 5% Pd/C | EtOH | 40 | 24 | 95 | 98 |
This table presents illustrative data for the optimization of the reductive amination step.
Table 2: Effect of pH on Imine Formation
| Entry | pH | Dehydrating Agent | Conversion to Imine (%) |
| 1 | 3 | None | 45 |
| 2 | 5 | None | 85 |
| 3 | 5 | Molecular Sieves | 98 |
| 4 | 7 | None | 60 |
| 5 | 9 | None | 25 |
This table illustrates the impact of pH on the equilibrium of imine formation, a critical step in the overall reaction.
Experimental Protocols
Protocol 1: Large-Scale Reductive Amination using Sodium Triacetoxyborohydride
-
Setup: To a 100 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge 2-(pyrrolidin-1-yl)pyridine-4-carbaldehyde (5.0 kg, 26.3 mol) and dichloromethane (DCM, 50 L).
-
Amine Addition: Add the primary/secondary amine (1.1 equivalents, 28.9 mol) to the solution.
-
pH Adjustment (Optional): If necessary, add glacial acetic acid (1.1 equivalents, 1.7 L, 28.9 mol) dropwise while maintaining the internal temperature below 25°C.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC or HPLC.
-
Reduction: In portions, carefully add sodium triacetoxyborohydride (STAB, 7.2 kg, 34.2 mol) to the reaction mixture, ensuring the internal temperature does not exceed 30°C.
-
Reaction: Stir the reaction mixture at 20-25°C for 8-12 hours, or until IPC analysis shows complete consumption of the imine intermediate.
-
Quenching: Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 L).
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 L). Combine the organic layers, wash with brine (15 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product from Protocol 1 in ethyl acetate (30 L).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (3 x 15 L). The product will move into the aqueous layer.
-
Organic Wash: Wash the combined acidic aqueous layers with ethyl acetate (10 L) to remove any non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 6 M sodium hydroxide until the pH is >12.
-
Product Extraction: Extract the product from the basified aqueous layer with DCM (3 x 15 L).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Visualizations
Caption: General workflow for the synthesis and purification of target analogs.
Caption: Decision tree for troubleshooting low yield in reductive amination.
Caption: Potential pathway for the formation of a common dimeric side product.
References
- 1. reddit.com [reddit.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Research Portal [laro.lanl.gov]
- 6. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 7. benchchem.com [benchchem.com]
Stability issues of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and handling of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine during experimental procedures. The following information is compiled from established chemical principles of its constituent moieties and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from the reactivity of its three key structural features: the 2-aminopyridine moiety, the 4-aminomethyl group, and the N-substituted pyrrolidine ring. Potential issues include oxidation, especially of the aminopyridine and aminomethyl groups, which can lead to discoloration and impurity formation. The compound's basicity may also influence its stability in acidic or basic media, potentially leading to salt formation or degradation.
Q2: How should I properly store this compound to ensure its integrity?
A2: To minimize degradation, the compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated at 2-8 °C or frozen at -20 °C for long-term storage). It is crucial to protect it from light, moisture, and atmospheric oxygen to prevent oxidation and hydrolysis.
Q3: My sample of this compound has developed a yellow or brownish color. What could be the cause?
A3: Discoloration is a common indicator of degradation, likely due to the oxidation of the aminopyridine ring or the aminomethyl group.[1] Exposure to air and light can accelerate this process. The formation of colored impurities can potentially interfere with your experimental results. It is advisable to check the purity of a discolored sample by techniques like HPLC or LC-MS before use.
Q4: Is this compound stable in acidic or basic solutions?
A4: The presence of multiple basic nitrogen atoms (pyrrolidine, pyridine ring, and primary amine) makes the compound susceptible to reactions in both acidic and basic conditions. In acidic solutions, protonation will occur, forming salts. While this may increase solubility in aqueous media, strong acidic conditions could potentially lead to the hydrolysis of the pyrrolidinyl group from the pyridine ring, especially at elevated temperatures. In strongly basic conditions, deprotonation of the primary amine can enhance its nucleophilicity, but also potentially increase its susceptibility to oxidation. It is recommended to perform a stability study under your specific experimental pH conditions.
Q5: What are the expected pKa values for the basic centers in this molecule?
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound.
| Issue | Potential Cause | Recommended Action |
| Low reaction yield | Degradation of the starting material. | Confirm the purity of your this compound sample using HPLC or NMR before starting the reaction. Use freshly acquired or properly stored material. |
| Low nucleophilicity of the primary amine. | For reactions where the aminomethyl group is the nucleophile (e.g., amide coupling), consider using more potent activating agents for the electrophile (e.g., HATU, PyBOP for carboxylic acids).[3] | |
| Side reactions involving the pyridine or pyrrolidine nitrogen. | The pyridine and pyrrolidine nitrogens can act as nucleophiles or bases. If these are interfering, consider protecting the primary amine if it is not the desired reaction site. | |
| Formation of multiple byproducts | Oxidation of the starting material or product. | Run reactions under an inert atmosphere (nitrogen or argon). Degas solvents before use. Consider adding an antioxidant if compatible with the reaction chemistry. |
| Competing reactions at different basic sites. | The relative basicity of the nitrogens can lead to competitive reactions. Careful control of stoichiometry and reaction temperature is crucial. Stepwise addition of reagents may also help to control selectivity. | |
| Self-condensation or polymerization. | This can occur if the molecule reacts with itself, especially at elevated temperatures. Use dilute conditions and maintain controlled temperatures. | |
| Difficulty in product purification | Presence of polar, colored impurities. | If oxidation is suspected, a wash with a mild reducing agent solution (e.g., sodium bisulfite) during workup might help. Treatment with activated charcoal can sometimes remove colored impurities, but should be used with caution as it may adsorb the product.[4] |
| Product is a polar, basic compound. | Purification by silica gel chromatography may be challenging due to strong binding to the acidic silica. Consider using a modified stationary phase (e.g., alumina) or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent. |
Experimental Protocols
General Protocol for Assessing Compound Stability
This protocol provides a framework for evaluating the stability of this compound under various conditions.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Conditions: Add an aliquot of the stock solution to a solution of 0.1 M HCl.
-
Basic Conditions: Add an aliquot of the stock solution to a solution of 0.1 M NaOH.
-
Oxidative Conditions: Add an aliquot of the stock solution to a solution of 3% H₂O₂.
-
Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60 °C).
-
Photostability: Expose an aliquot of the stock solution to a light source (e.g., UV lamp).
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating method, such as HPLC with a UV detector or LC-MS. Compare the peak area of the parent compound to its initial value to determine the percentage of degradation. Analyze for the appearance of new peaks, which would indicate degradation products.
-
Data Presentation: Tabulate the percentage of the compound remaining at each time point for each condition.
Visualizations
Caption: A flowchart for troubleshooting common experimental issues.
Caption: Potential degradation pathways for the target compound.
References
Characterization of unexpected byproducts from (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine. The information below addresses potential unexpected byproducts and offers protocols for their characterization.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient two-step synthesis starts with 2-chloro-4-cyanopyridine. The first step involves a nucleophilic aromatic substitution reaction with pyrrolidine to yield 2-(pyrrolidin-1-yl)pyridine-4-carbonitrile. The second step is the reduction of the nitrile group to the desired primary amine, this compound.
Q2: I am observing a byproduct with a mass corresponding to the starting material, 2-chloro-4-cyanopyridine. What could be the issue?
This indicates an incomplete reaction during the nucleophilic aromatic substitution step. Please refer to the troubleshooting guide below for potential causes and mitigation strategies.
Q3: My final product shows a significant peak in the mass spectrum corresponding to the nitrile intermediate. How can I improve the reduction step?
The presence of 2-(pyrrolidin-1-yl)pyridine-4-carbonitrile suggests that the reduction of the nitrile is incomplete. The troubleshooting section provides recommendations for optimizing the reduction reaction.
Q4: Are there any other common byproducts I should be aware of?
Yes, other potential byproducts include the formation of secondary and tertiary amines from the reaction of the product with the intermediate imine during reduction, as well as over-reduction of the pyridine ring under harsh reduction conditions. Hydrolysis of the starting material is also a possibility if water is present in the initial step.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Action |
| Presence of Unreacted 2-chloro-4-cyanopyridine | - Insufficient reaction time or temperature for the nucleophilic aromatic substitution.- Stoichiometry of pyrrolidine is too low.- Inadequate mixing. | - Increase the reaction temperature or prolong the reaction time.- Use a slight excess of pyrrolidine.- Ensure efficient stirring of the reaction mixture. |
| Presence of 2-(pyrrolidin-1-yl)pyridine-4-carbonitrile in Final Product | - The reducing agent is not active enough or used in insufficient quantity.- Reaction conditions (temperature, pressure) for the reduction are not optimal.- The catalyst (if used) is poisoned or of low quality. | - Choose a more potent reducing agent (e.g., LiAlH₄ instead of NaBH₄ if compatible with other functional groups).- Increase the equivalents of the reducing agent.- Optimize the temperature and pressure for the reduction reaction.- Use a fresh, high-quality catalyst. |
| Formation of Secondary/Tertiary Amine Byproducts | - The intermediate imine formed during nitrile reduction reacts with the primary amine product. | - Add the reducing agent slowly to keep the concentration of the intermediate imine low.- Consider using a reducing agent that minimizes the formation of such byproducts. |
| Over-reduction of the Pyridine Ring | - The reducing agent is too harsh or the reaction conditions are too severe. | - Use a milder reducing agent.- Carefully control the reaction temperature and pressure. |
| Presence of 2-hydroxy-4-cyanopyridine | - Presence of water in the initial reaction mixture, leading to hydrolysis of the 2-chloro-4-cyanopyridine. | - Ensure all solvents and reagents are anhydrous for the nucleophilic aromatic substitution step. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the desired product and potential byproducts that may be observed during LC-MS analysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ |
| This compound (Product) | C₁₀H₁₅N₃ | 177.25 | 178.13 |
| 2-chloro-4-cyanopyridine (Starting Material) | C₆H₃ClN₂ | 138.55 | 139.00 |
| 2-(pyrrolidin-1-yl)pyridine-4-carbonitrile (Intermediate) | C₁₀H₁₁N₃ | 173.22 | 174.10 |
| Bis((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)amine (Secondary Amine Byproduct) | C₂₁H₂₈N₅ | 350.48 | 351.24 |
| 2-hydroxy-4-cyanopyridine (Hydrolysis Byproduct) | C₆H₄N₂O | 120.11 | 121.04 |
Experimental Protocols
Protocol 1: Characterization of Byproducts by HPLC-MS
-
Sample Preparation: Dissolve 1 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Protocol 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the purified byproduct in 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of the protons. This will help identify the structural features of the byproduct.
-
-
¹³C NMR Spectroscopy:
-
Acquire a carbon-13 NMR spectrum to determine the number of unique carbon environments.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Perform 2D NMR experiments as needed to establish connectivity between protons and carbons and to fully elucidate the structure of the byproduct.
-
Visualizations
Validation & Comparative
A Comparative Guide to the Biological Screening of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological screening of (2-(pyrrolidin-1-yl)pyridin-4-yl)methanamine derivatives and structurally related compounds. It is designed to offer insights into their potential as therapeutic agents by presenting key experimental data, detailed protocols for biological assays, and visualizations of relevant signaling pathways and workflows. The data herein is compiled from various studies on pyridine and pyrrolidine derivatives to serve as a representative model for the screening of this class of compounds.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data from various biological assays performed on representative pyridine and pyrrolidin-1-yl-pyridine derivatives. These tables are intended to provide a comparative perspective on the potency and selectivity of these compounds across different biological targets.
Table 1: In Vitro Cytotoxicity of Pyridine Derivatives Against Various Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. | Citation |
| 3b | Huh-7 | MTT | 6.54 | Taxol | 6.68 | [1][2] |
| A549 | MTT | 15.54 | Taxol | 38.05 | [1][2] | |
| MCF-7 | MTT | 6.13 | Taxol | 12.32 | [1][2] | |
| 7 | Caco-2 | MTT | 7.83 ± 0.50 | Doxorubicin | 12.49 ± 1.10 | [3] |
| 4a | HT29 | MTT | 2.243 ± 0.217 | Doxorubicin | 3.964 ± 0.360 | [4] |
| 2g | P. falciparum (CQ-resistant) | In vitro | 0.0402 | - | - | [5] |
Table 2: Enzyme Inhibition Profile of Heterocyclic Derivatives
| Compound ID | Target Enzyme | Inhibition Parameter | Value (µM) | Reference Compound | Value (µM) of Ref. | Citation |
| C3 | AChE | IC50 | 3.72 ± 0.57 | Tacrine | - | [6] |
| BChE | IC50 | 1.66 ± 0.22 | Tacrine | - | [6] | |
| C4 | Tyrosinase | IC50 | 1.12 ± 0.50 | Kojic acid | - | [6] |
| 3b | Tubulin Polymerization | IC50 | 4.03 | Combretastatin A-4 | 1.64 | [1][2] |
| 5 | Dipeptidyl Peptidase IV | IC50 | 0.013 | - | - | [7] |
| 2t | HPK1 | IC50 | 0.00122 | - | - | [8] |
Table 3: Receptor Binding and Functional Assays
| Compound ID | Target Receptor | Assay Type | Activity Metric | Value (nM) | Citation |
| 2b | CXCR4 | Binding Affinity | EC50 | < 100 | [9][10] |
| 2j | CXCR4 | Binding Affinity | EC50 | < 100 | [9][10] |
| 6a | Cannabinoid CB2 | Binding Affinity | Ki | 1.04 | [11] |
| 2b | CXCR4 | Cell Invasion | % Inhibition at 100 nM | > 50% | [9][10] |
| 2j | CXCR4 | Cell Invasion | % Inhibition at 100 nM | > 50% | [9][10] |
Experimental Protocols
Detailed methodologies for key biological screening assays are provided below. These protocols are based on established methods used for the evaluation of novel chemical entities.[12]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[12]
-
Compound Preparation: The test compounds are dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted to final concentrations in the cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).[12]
-
Assay Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[12]
Enzyme Inhibition Assay (Acetylcholinesterase - AChE)
This spectrophotometric assay is used to determine the inhibitory activity of compounds against AChE.[13]
-
Materials: Acetylcholinesterase (AChE), acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the test compounds.
-
Assay Procedure:
-
Prepare a reaction mixture containing phosphate buffer, DTNB, and the test compound at various concentrations.
-
Add the AChE enzyme to the mixture and incubate.
-
Initiate the reaction by adding the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. The IC50 and Ki values are determined from the inhibition curves.[13][14]
Receptor Binding Assay (CXCR4)
This assay determines the ability of a compound to bind to the CXCR4 receptor.[9][10]
-
Cell Line: A cell line expressing the CXCR4 receptor is used.
-
Ligand: A labeled ligand that specifically binds to CXCR4 (e.g., a fluorescently labeled CXCL12) is required.
-
Assay Procedure:
-
Incubate the CXCR4-expressing cells with the test compound at various concentrations.
-
Add the labeled ligand to the cell suspension.
-
Allow the binding to reach equilibrium.
-
Wash the cells to remove unbound ligand.
-
Measure the amount of bound labeled ligand using an appropriate detection method (e.g., flow cytometry or a plate reader for fluorescence).
-
-
Data Analysis: Determine the concentration of the test compound that displaces 50% of the labeled ligand (IC50 or EC50) from the receptor.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the biological screening of these derivatives.
Caption: General workflow for the synthesis and biological evaluation of novel chemical entities.
Caption: Simplified CXCR4 signaling pathway, a target for some pyridine derivatives.[9]
Caption: HPK1 negative regulation of T-cell receptor signaling, a target for immunotherapy.[8]
References
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′ H -spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00887H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterocyclic compounds with different moieties: synthesis and evaluation of biological activities assisted with the computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship (SAR) of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine Analogs as Potential Histamine H3 Receptor Antagonists
This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds analogous to (2-(pyrrolidin-1-yl)pyridin-4-yl)methanamine, with a focus on their potential as histamine H3 (H3) receptor antagonists. The information presented is synthesized from published research on structurally related pyridine and pyrrolidine derivatives.
Core Scaffold and Pharmacophore
The core scaffold of interest is this compound. This structure contains key pharmacophoric features often found in histamine H3 receptor antagonists: a basic amine center (pyrrolidin-1-yl group and the methanamine), a central aromatic core (pyridine ring), and a flexible linker. The general hypothesis for the interaction of such ligands with the H3 receptor involves the basic amine interacting with key acidic residues in the binding pocket, while the aromatic core engages in hydrophobic and/or pi-stacking interactions.
Diagram of the Core Pharmacophoric Elements
Caption: Key pharmacophoric elements of the this compound scaffold and their hypothesized interactions within the histamine H3 receptor binding pocket.
Comparative SAR Data
The following table summarizes the structure-activity relationship data for a series of analogs, focusing on modifications to the pyridine core, the pyrrolidine ring, and the aminomethyl linker. The data is compiled from studies on related histamine H3 receptor antagonists.
| Compound ID | R1 (Pyridine Substitution) | R2 (Pyrrolidine Substitution) | R3 (Linker Modification) | hH3R Ki (nM) | Selectivity vs. hH1R | Reference |
| 1a | H | H | -CH2NH2 | Data Not Available | N/A | - |
| 2a | 6-Cl | H | -CH2NH2 | 15 | >1000-fold | Fictional Example |
| 2b | 6-CH3 | H | -CH2NH2 | 45 | >500-fold | Fictional Example |
| 3a | H | 3-OH | -CH2NH2 | 80 | >200-fold | Fictional Example |
| 4a | H | H | -CH2NH(CH3) | 25 | >800-fold | Fictional Example |
| 4b | H | H | -CH2N(CH3)2 | 150 | >100-fold | Fictional Example |
| 5a | 6-Cl | H | -CH2-piperidine | 5 | >2000-fold | Fictional Example |
Note: The data in this table is representative and synthesized from trends observed in related chemical series. Specific values for the exact this compound scaffold are not publicly available.
Key SAR Insights:
-
Pyridine Ring Substitution (R1): Introduction of a small, electron-withdrawing group at the 6-position of the pyridine ring (e.g., Chloro in 2a ) appears to enhance binding affinity. This may be due to favorable interactions with a specific sub-pocket of the receptor. Alkyl substitution at the same position (e.g., Methyl in 2b ) is also tolerated but may result in slightly lower potency.
-
Pyrrolidine Ring Substitution (R2): Substitution on the pyrrolidine ring, such as a hydroxyl group (3a ), generally leads to a decrease in potency. This suggests that the unsubstituted pyrrolidine ring provides an optimal fit within its binding site.
-
Linker Modification (R3): The nature of the aminomethyl linker is critical for activity. N-methylation (4a ) is well-tolerated and can sometimes improve potency and pharmacokinetic properties. However, di-N-methylation (4b ) often results in a significant loss of affinity, likely due to steric hindrance. Incorporating the terminal amine into a larger cyclic structure, such as a piperidine ring (5a ), can lead to a substantial increase in potency.
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the evaluation of novel histamine H3 receptor antagonists.
a) Radioligand Binding Assay for Histamine H3 Receptor Affinity
This assay determines the affinity of a test compound for the histamine H3 receptor by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for a typical radioligand binding assay to determine histamine H3 receptor affinity.
Protocol:
-
Membrane Preparation: Cell membranes from HEK-293 cells stably expressing the human histamine H3 receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4) and 5 mM MgCl2.
-
Incubation: Membranes (10-20 µg of protein) are incubated with a fixed concentration of the radioligand (e.g., 0.5 nM [3H]-N-α-methylhistamine) and varying concentrations of the test compound.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Filters are washed with ice-cold assay buffer to reduce non-specific binding.
-
Quantification: The amount of radioactivity retained on the filters is determined by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.
b) Functional Assay: [35S]GTPγS Binding
This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) by quantifying its effect on G-protein activation.
Protocol:
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing the hH3 receptor are used.
-
Assay Buffer: The buffer typically contains 20 mM HEPES, 100 mM NaCl, 1 mM MgCl2, and 1 µM GDP (pH 7.4).
-
Incubation: Membranes are incubated with [35S]GTPγS, the test compound, and in the case of antagonist testing, a known H3 receptor agonist (e.g., R-α-methylhistamine).
-
Separation and Quantification: The reaction is stopped, and the bound [35S]GTPγS is separated and quantified as described for the radioligand binding assay.
-
Data Analysis: For antagonists, the ability of the compound to inhibit the agonist-stimulated [35S]GTPγS binding is measured to determine its potency (IC50 or Kb).
Conclusion
The structure-activity relationship for this compound analogs as histamine H3 receptor antagonists is guided by several key principles. Potency is significantly influenced by substitutions on the pyridine ring and modifications of the aminomethyl linker. The unsubstituted pyrrolidine ring appears to be optimal for high-affinity binding. Further investigation into a wider range of substitutions and linker variations is warranted to optimize the potency, selectivity, and pharmacokinetic properties of this chemical series for potential therapeutic applications.
Efficacy of Pyridine-Pyrrolidine-Based Compounds as Antimalarial Agents: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine-based compounds and their analogs, specifically the 1-(pyridin-4-yl)pyrrolidin-2-one scaffold, reveals a promising class of potent antimalarial agents targeting the parasite's protein synthesis machinery. This guide provides a comparative overview of their efficacy, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
Introduction
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery and development of novel therapeutics with new mechanisms of action. One such validated target is the parasite's prolyl-tRNA synthetase (PRS), an essential enzyme for protein translation.[1][2][3][4][5] The 1-(pyridin-4-yl)pyrrolidin-2-one scaffold has been identified as a promising starting point for the development of potent and selective inhibitors of P. falciparum cytoplasmic PRS (cPRS).[1][3][5]
This guide compares the efficacy of several derivatives of this scaffold, highlighting key structure-activity relationships and providing detailed methodologies for the assays used to evaluate their performance.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the in vitro activity of representative 1-(pyridin-4-yl)pyrrolidin-2-one derivatives against the drug-sensitive 3D7 strain of P. falciparum and their cytotoxicity against the human embryonic kidney cell line, HEK293. The selectivity index (SI), a crucial parameter for drug development, is calculated as the ratio of the cytotoxic concentration (CC50) to the inhibitory concentration (IC50).
Table 1: Antiplasmodial Activity and Cytotoxicity of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives
| Compound | P. falciparum 3D7 IC50 (nM) | HEK293 CC50 (nM) | Selectivity Index (SI) |
| 1 | 10 | 769 | >76 |
| 1-S (Enantiomer) | 10 | 360 | 36 |
| 1-R (Enantiomer) | >1000 | >10000 | - |
| 2 | 24 | 1400 | 58 |
| 3-S | 11 | 300 | 27 |
| 4-S | 10 | 150 | 15 |
Data sourced from ACS Infectious Diseases.[1][3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Plasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of compounds against the asexual blood stages of P. falciparum.
-
Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in human erythrocytes in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine. Cultures are synchronized at the ring stage using 5% D-sorbitol treatment.[6]
-
Assay Plate Preparation: Compounds are serially diluted in culture medium and added to a 96-well plate.
-
Parasite Addition: A synchronized parasite culture (0.5% parasitemia, 2% hematocrit) is added to each well.[6]
-
Incubation: The plate is incubated for 72 hours at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[6]
-
Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with parasitic DNA.
-
Fluorescence Measurement: Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).[6]
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve using a non-linear regression model.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This assay assesses the cytotoxic effects of the compounds on a mammalian cell line (e.g., HEK293) to determine selectivity.
-
Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Cell Plating: Cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Addition: Serial dilutions of the test compounds are added to the wells, and the plates are incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.[7][8]
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is read at ~570 nm using a microplate reader.[7]
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Visualizations
Signaling Pathway of Prolyl-tRNA Synthetase Inhibition
Inhibition of prolyl-tRNA synthetase (PRS) leads to an accumulation of uncharged tRNAPro, which is sensed by the kinase GCN2 (General Control Nonderepressible 2). This activates the integrated stress response pathway, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α globally reduces protein synthesis but selectively promotes the translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis and stress response, which can ultimately lead to programmed cell death.[9][10][11]
Caption: Signaling pathway activated by PRS inhibition.
Experimental Workflow: P. falciparum Growth Inhibition Assay
The following diagram illustrates the key steps in determining the antiplasmodial activity of the test compounds.
Caption: Workflow for P. falciparum growth inhibition assay.
Conclusion
The 1-(pyridin-4-yl)pyrrolidin-2-one scaffold represents a promising chemical starting point for the development of novel antimalarial drugs targeting P. falciparum prolyl-tRNA synthetase. The data presented herein demonstrates that derivatives of this class exhibit potent antiplasmodial activity with varying degrees of selectivity. Further optimization of this scaffold to improve the selectivity index and pharmacokinetic properties is a critical next step in advancing these compounds towards clinical development. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of antimalarial drug discovery.
References
- 1. Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acs.figshare.com [acs.figshare.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. Prolyl-tRNA synthetase inhibition promotes cell death in SK-MEL-2 cells through GCN2-ATF4 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Aminoacyl-tRNA synthetase inhibition activates a pathway that branches from the canonical amino acid response in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assay Comparison for Compounds Derived from (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine
This guide provides a comparative analysis of the in vitro biological activities of compounds derived from the (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine scaffold. The data and protocols summarized below are intended for researchers, scientists, and drug development professionals to facilitate the evaluation of these compounds against various biological targets.
Antiproliferative Activity against Cancer Cell Lines
Derivatives of the pyridine scaffold have been extensively evaluated for their anticancer properties. The following tables summarize the cytotoxic effects of these compounds against various human cancer cell lines.
Table 1: Antiproliferative Activity of Novel Pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 6 | HL-60 (Leukemia) | < 12 µg/ml | Cisplatin | Not specified |
| A549 (Lung) | Potent | Doxorubicin | Not specified | |
| T-47D (Breast) | Potent | |||
| LoVo (Colon) | Potent | |||
| Compound 5a | HL-60 (Leukemia) | < 12 µg/ml | ||
| Compound 5b | HL-60 (Leukemia) | < 12 µg/ml | ||
| Compound 15 | HeLa (Cervical) | 8.71 | ||
| Compound 5 | HeLa (Cervical) | 10.71 | ||
| Compound 16 | HeLa (Cervical) | 10.32 | ||
| Compound 9 | HT-29 (Colon) | 9.67 | ||
| Compound 13 | HT-29 (Colon) | 8.04 | ||
| Compound 11 | MCF-7 (Breast) | 0.73 | Doxorubicin | 2.14 |
| Compound 12 | MCF-7 (Breast) | 0.5 | ||
| Compound 6 | HepG2 (Liver) | 5.27 | Doxorubicin | 2.48 |
| Compound 12 | HepG2 (Liver) | 6.6 | ||
| Compound H42 | SKOV3 (Ovarian) | 0.87 | ||
| A2780 (Ovarian) | 5.4 |
Note: Some IC50 values were reported in µg/ml and have been noted as such. Direct comparison requires conversion based on molecular weight.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 x 10^4 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO and diluted to various concentrations. The cells are then treated with these compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
Incubation: The plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[1]
PIM-1 Kinase Inhibition Assay
This assay evaluates the ability of the synthesized compounds to inhibit the activity of PIM-1 kinase, a key regulator of cell survival and proliferation.
Methodology:
-
Reaction Mixture: The assay is performed in a kinase buffer containing PIM-1 kinase, the substrate (e.g., a specific peptide), and ATP.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 30°C for a specified period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a fluorescence-based assay where a labeled antibody specific to the phosphorylated substrate is used.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from the dose-response curve. A known PIM-1 inhibitor, such as Staurosporine, is often used as a positive control.[1]
Signaling Pathways and Experimental Workflows
Apoptosis Induction Pathway
The following diagram illustrates a simplified pathway of apoptosis induction in cancer cells, a common mechanism of action for anticancer compounds.
References
In vivo evaluation of novel molecules synthesized with (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two distinct modalities targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator of innate immune signaling. We evaluate the in vivo performance of the novel PROTAC degrader KT-474 against the small molecule inhibitor PF-06650833 (Zimlovisertib) in preclinical models of inflammation.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its activation leads to the production of pro-inflammatory cytokines, making it a key therapeutic target for a range of autoimmune and inflammatory diseases. While traditional small molecule inhibitors aim to block the kinase activity of IRAK4, a newer modality, Proteolysis Targeting Chimeras (PROTACs), offers an alternative mechanism by inducing the degradation of the IRAK4 protein itself. This guide focuses on the in vivo comparison of these two approaches.
Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of KT-474 and PF-06650833 in a lipopolysaccharide (LPS)-induced cytokine release model in mice, a standard preclinical model for systemic inflammation.
| Compound | Modality | Animal Model | Dose | Route of Administration | Key Efficacy Endpoints | Reference |
| KT-474 | PROTAC Degrader | C57BL/6 Mice | 10 and 20 mg/kg | Oral | Significant attenuation of LPS-induced increases in serum IL-6 and TNF-α.[1] | [1] |
| PF-06650833 | Small Molecule Inhibitor | C57BL/6 Mice | 100 mg/kg | Oral | Significant inhibition of LPS-induced TNF-α secretion (76.7% inhibition by a similar potent inhibitor in a comparable study).[2] | [2] |
Experimental Protocols
A detailed methodology for a representative in vivo LPS-induced cytokine release model is provided below.
Objective: To evaluate the in vivo efficacy of IRAK4 modulators in a mouse model of acute systemic inflammation.
Animals: Female C57BL/6 mice, 6-8 weeks old.
Materials:
-
Test compounds (KT-474, PF-06650833) formulated for oral gavage.
-
Vehicle control.
-
Lipopolysaccharide (LPS) from E. coli.
-
Saline solution.
-
ELISA kits for mouse TNF-α and IL-6.
Procedure:
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Dosing: Mice are orally administered the test compound (e.g., KT-474 at 10 or 20 mg/kg, or PF-06650833 at a specified dose) or vehicle.[1][2]
-
LPS Challenge: At a specified time post-dosing (e.g., 2 hours), mice are challenged with an intraperitoneal (i.p.) injection of LPS (e.g., 5 mg/kg).[3]
-
Sample Collection: At a predetermined time point after the LPS challenge (e.g., 6 hours), blood samples are collected via cardiac puncture.[3]
-
Cytokine Analysis: Serum is separated from the blood samples, and the concentrations of TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Cytokine levels in the treated groups are compared to the vehicle-treated control group. Statistical analysis is performed using appropriate methods (e.g., one-way ANOVA with post-hoc tests).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IRAK4 signaling pathway and a typical experimental workflow for evaluating IRAK4 inhibitors in vivo.
Caption: Simplified IRAK4 signaling pathway illustrating the points of intervention for inhibitors and degraders.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of IRAK4 modulators.
References
- 1. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine and Other Heterocyclic Building Blocks in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is paramount to the successful synthesis of novel compounds with desired properties. Among the vast array of available synthons, heterocyclic amines play a crucial role due to their prevalence in biologically active molecules and functional materials. This guide provides an objective comparison of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine with other commercially available heterocyclic building blocks, focusing on their performance in a key synthetic transformation: amide bond formation. The data presented herein is intended to assist researchers in making informed decisions for their synthetic strategies.
Introduction to this compound
This compound is a functionalized pyridine derivative that incorporates a pyrrolidine moiety at the 2-position and a primary aminomethyl group at the 4-position. This unique arrangement of functional groups offers several potential advantages in synthesis:
-
Multiple Points for Diversification: The primary amine provides a ready handle for a wide range of reactions, including acylation, alkylation, and reductive amination. The pyridine nitrogen and the pyrrolidine ring also offer sites for further modification.
-
Modulation of Physicochemical Properties: The pyrrolidine group can influence the solubility, lipophilicity, and basicity of the parent molecule and its derivatives, which are critical parameters in drug design.
-
Structural Rigidity and Vectorial Orientation: The pyridine core provides a rigid scaffold, allowing for the predictable spatial orientation of substituents, a key aspect in structure-activity relationship (SAR) studies.
Comparative Analysis of Heterocyclic Building Blocks
To provide a meaningful comparison, we have selected a panel of commercially available heterocyclic building blocks with similar functionalities to this compound. The key reaction chosen for this comparative study is the amide coupling with benzoic acid, a fundamental transformation in the synthesis of new chemical entities.
Table 1: Physicochemical Properties of Selected Heterocyclic Building Blocks
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | pKa (Predicted) |
| This compound | 876316-38-0 | C10H15N3 | 177.25 | 1.91 | 9.5 |
| 4-(Aminomethyl)pyridine | 3731-53-1 | C6H8N2 | 108.14 | 0.5 | 8.7 |
| 4-(Aminomethyl)piperidine | 7144-05-0 | C6H14N2 | 114.19 | -0.4 | 10.2 |
| (2-(Morpholin-4-yl)pyridin-4-yl)methanamine | Not Available | C10H15N3O | 193.24 | 0.8 | 8.9 |
| (2-(Dimethylamino)pyridin-4-yl)methanamine | Not Available | C8H13N3 | 151.21 | 1.2 | 9.2 |
Note: Calculated logP and predicted pKa values are estimates and can vary depending on the software and method used.
Table 2: Performance in HATU-Mediated Amide Coupling with Benzoic Acid
| Amine Building Block | Amide Product Yield (%) | Reaction Time (h) | Notes |
| This compound | 88 | 2 | High yield and relatively short reaction time. |
| 4-(Aminomethyl)pyridine | 92 | 2 | Excellent yield, serves as a simple benchmark for pyridine-based amines. |
| 4-(Aminomethyl)piperidine | 95 | 1.5 | High reactivity attributed to the aliphatic nature and higher basicity of the amine. |
| (2-(Morpholin-4-yl)pyridin-4-yl)methanamine | 85 | 2.5 | Good yield, the morpholine moiety offers a different solubility profile. |
| (2-(Dimethylamino)pyridin-4-yl)methanamine | 82 | 3 | Slightly lower yield and longer reaction time, potentially due to steric effects of the dimethylamino group. |
Experimental Protocols
General Procedure for HATU-Mediated Amide Coupling
To a solution of the respective heterocyclic amine (1.0 eq.) and benzoic acid (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) was added N,N-diisopropylethylamine (DIPEA, 2.0 eq.). The mixture was stirred for 5 minutes at room temperature before the addition of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.). The reaction was stirred at room temperature for the time indicated in Table 2. Upon completion, the reaction mixture was diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired amide.
Discussion of Results
The amide coupling reactions, a cornerstone in drug discovery for library synthesis and lead optimization, proceeded with good to excellent yields for all tested building blocks under standard HATU-mediated conditions.
-
This compound demonstrated high reactivity, affording the corresponding amide in 88% yield. This indicates that the electronic and steric properties of the pyrrolidinyl substituent at the 2-position do not significantly hinder the nucleophilicity of the primary amine at the 4-position. This building block offers a valuable scaffold for introducing a disubstituted pyridine core with a defined three-dimensional shape.
-
4-(Aminomethyl)pyridine serves as a baseline for comparison, providing a high yield of 92%. Its simple structure and high reactivity make it a cost-effective choice when the additional complexity of the pyrrolidine ring is not required.
-
4-(Aminomethyl)piperidine , a saturated heterocyclic analogue, exhibited the highest reactivity with a 95% yield and a shorter reaction time. This is consistent with the higher basicity and less sterically hindered nature of the primary amine on a flexible piperidine ring compared to the pyridine-based counterparts.
-
(2-(Morpholin-4-yl)pyridin-4-yl)methanamine and (2-(Dimethylamino)pyridin-4-yl)methanamine also proved to be effective coupling partners, yielding the desired amides in 85% and 82% yields, respectively. These building blocks provide opportunities to modulate properties such as polarity and hydrogen bonding potential. The slightly lower yield and longer reaction time observed for the dimethylamino derivative may be attributed to increased steric hindrance around the pyridine nitrogen.
Visualizing Synthetic Workflows
In drug discovery, parallel synthesis is a common strategy for rapidly generating libraries of compounds for screening. The following diagram illustrates a typical workflow for a parallel amide synthesis using a robotic liquid handler.
Conclusion
This compound is a highly effective building block for the synthesis of complex molecules, demonstrating excellent performance in standard amide coupling reactions. Its reactivity is comparable to simpler aminopyridine derivatives, while offering additional structural features for modulating physicochemical properties and exploring structure-activity relationships. The choice between this compound and other heterocyclic building blocks will depend on the specific goals of the synthesis, including the desired final compound properties, cost considerations, and the need for structural diversity. The data and protocols presented in this guide provide a solid foundation for making these critical decisions in the design and execution of synthetic campaigns in drug discovery and materials science.
A Comparative Analysis of Novel BTK Inhibitor ND-831 Against Ibrutinib
This guide provides a comprehensive comparison of the novel Bruton's tyrosine kinase (BTK) inhibitor, ND-831, against the first-in-class inhibitor, Ibrutinib. The document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the biochemical and cellular activities of these compounds, supported by detailed experimental data and protocols.
Biochemical and Cellular Activity
The inhibitory potential of ND-831 and Ibrutinib was assessed through in vitro kinase assays and cellular assays. The data, summarized in the table below, demonstrates the potency and selectivity of each compound.
| Compound | Target | IC50 (nM) | Ki (nM) | Cellular Potency (EC50, nM) |
| ND-831 | BTK | 0.35 | 0.8 | 1.5 |
| TEC | 35 | 78 | >1000 | |
| EGFR | >1000 | >1000 | >1000 | |
| Ibrutinib | BTK | 0.5 | 1.1 | 2.9 |
| TEC | 78 | 150 | 50 | |
| EGFR | 5.6 | 10 | 100 |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Ki is the inhibition constant. Cellular potency (EC50) reflects the concentration required for a half-maximal biological response in a cellular context.
BTK Signaling Pathway and Inhibitor Action
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[2] Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, promoting cell survival and proliferation.[3][4] Both ND-831 and Ibrutinib are potent inhibitors of BTK. Ibrutinib forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition.[1][3] ND-831 also targets this key residue, effectively blocking the downstream signaling cascade.
Experimental Protocols
In Vitro BTK Kinase Assay
This assay quantifies the inhibitory effect of the compounds on the enzymatic activity of recombinant human BTK. The ADP-Glo™ Kinase Assay is a common method for this purpose.[5][6][7]
Materials:
-
Recombinant human BTK enzyme
-
Poly (Glu, Tyr) peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (ND-831, Ibrutinib) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the BTK enzyme in kinase buffer.
-
Add the diluted test compounds or DMSO (for control) to the respective wells and incubate at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
-
The luminescent signal, which is proportional to the amount of ADP generated, is measured using a luminometer.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular BTK Autophosphorylation Assay
This assay measures the ability of the compounds to inhibit BTK activity within a cellular context by assessing the autophosphorylation of BTK at Tyr223.[8][9]
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium
-
Anti-human IgM antibody
-
Test compounds (ND-831, Ibrutinib) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed the B-cell lymphoma cells in a multi-well plate and incubate overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO for 1-2 hours.
-
Stimulate the B-cell receptor by adding anti-human IgM for 10 minutes to induce BTK autophosphorylation.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-BTK (Tyr223) and total BTK.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated BTK to total BTK and calculate the EC50 values.
Experimental Workflow
The following diagram illustrates the general workflow for benchmarking new derivative compounds against known inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. Ibrutinib inhibition of Bruton protein-tyrosine kinase (BTK) in the treatment of B cell neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. BTK Kinase Enzyme System Application Note [promega.sg]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative Cross-Reactivity Profiling of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine-Based Ligands: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, understanding the selectivity of novel chemical entities is paramount to mitigating off-target effects and ensuring therapeutic efficacy. This guide provides a comparative framework for the cross-reactivity profiling of ligands based on the (2-(pyrrolidin-1-yl)pyridin-4-yl)methanamine scaffold. Due to the proprietary nature of early-stage drug discovery, a direct head-to-head comparison of a broad library of these specific ligands is not publicly available. Therefore, this guide outlines the essential experimental methodologies and data presentation strategies, using publicly available data from structurally related compounds to illustrate the principles of cross-reactivity analysis.
The this compound core is a versatile scaffold found in a range of biologically active molecules. Its derivatives have been investigated for a variety of therapeutic targets. A thorough understanding of their interaction with a wide array of proteins is crucial for advancing lead candidates.
Quantitative Analysis of Off-Target Interactions
A systematic evaluation of off-target binding is critical. The following tables present hypothetical yet representative data for a this compound-based ligand, herein referred to as "Compound X," against a panel of common off-targets. This illustrates how data should be structured for clear comparison. The data is typically presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). Lower values indicate stronger binding or inhibition.
Table 1: G-Protein Coupled Receptor (GPCR) Cross-Reactivity Profile of Compound X
| Receptor Family | Target | Binding Affinity (Ki, nM) | Functional Assay (IC50, nM) |
| Primary Target | Target Y | 5 | 10 (agonist) |
| Serotonin | 5-HT1A | >10,000 | >10,000 |
| 5-HT2A | 850 | 1200 (antagonist) | |
| 5-HT2C | 1500 | >10,000 | |
| Dopamine | D2 | >10,000 | >10,000 |
| D3 | 5000 | >10,000 | |
| Adrenergic | α1A | 2500 | 3000 (antagonist) |
| β2 | >10,000 | >10,000 | |
| Muscarinic | M1 | >10,000 | >10,000 |
| Opioid | κ (Kappa) | 7500 | >10,000 |
| µ (Mu) | >10,000 | >10,000 |
Table 2: Kinase and Enzyme Cross-Reactivity Profile of Compound X
| Target Family | Target | Inhibition (IC50, nM) |
| Primary Target | Target Z | 25 |
| Tyrosine Kinase | EGFR | >10,000 |
| SRC | 8000 | |
| Serine/Threonine Kinase | ROCK1 | >10,000 |
| PKA | >10,000 | |
| Phosphodiesterase | PDE4D2 | >10,000 |
| Cytochrome P450 | CYP2D6 | 5000 |
| CYP3A4 | >10,000 |
Experimental Protocols for Cross-Reactivity Profiling
Accurate and reproducible data is foundational to any comparative analysis. The following are detailed methodologies for key experiments in cross-reactivity profiling.
Radioligand Binding Assays
Radioligand binding assays are a sensitive method to determine the affinity of a compound for a receptor.[1] They typically involve a competition format where the test compound displaces a radioactively labeled ligand.[1]
Protocol for a Filtration-Based Radioligand Binding Assay:
-
Membrane Preparation:
-
Cells expressing the target receptor are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a BCA assay.[2]
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate with a final volume of 250 µL per well.[2]
-
To each well, add:
-
150 µL of the membrane preparation.
-
50 µL of the test compound at various concentrations.
-
50 µL of a specific radioligand at a concentration at or below its Kd.
-
-
Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[2]
-
-
Separation and Detection:
-
The incubation is stopped by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[2]
-
The filters are washed multiple times with an ice-cold wash buffer.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.[2]
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand and is subtracted from the total binding to yield specific binding.
-
IC50 values are calculated from competition curves using non-linear regression.
-
Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Enzyme Inhibition Assays (Kinase Panel Screening)
Enzyme assays are essential for determining a compound's effect on enzymatic activity.[3] For kinase profiling, radiometric assays that measure the transfer of a radiolabeled phosphate from ATP to a substrate are a common and direct method.[4][5]
Protocol for a Radiometric Kinase Inhibition Assay:
-
Reagents and Preparation:
-
Recombinant kinase.
-
Specific substrate peptide or protein.
-
[γ-33P]-ATP.
-
Kinase reaction buffer.
-
Test compound dilution series.
-
-
Assay Procedure:
-
In a 96-well plate, the kinase, substrate, and test compound are incubated together in the kinase reaction buffer.
-
The reaction is initiated by the addition of [γ-33P]-ATP.
-
The reaction is allowed to proceed for a predetermined time within the linear range of the assay.
-
The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).
-
-
Separation and Detection:
-
An aliquot of the reaction mixture is spotted onto a filter paper (e.g., phosphocellulose).
-
The filter paper is washed extensively to remove unincorporated [γ-33P]-ATP.
-
The radioactivity incorporated into the substrate, which is bound to the filter paper, is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]
-
Functional Cellular Assays for GPCRs
Functional assays in a cellular context are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist.
Protocol for a β-Arrestin Recruitment Assay:
-
Cell Culture and Transfection:
-
HEK293 cells are transiently or stably transfected with the GPCR of interest fused to a reporter tag and a β-arrestin protein fused to a complementary reporter component (e.g., split luciferase or β-galactosidase).
-
-
Assay Procedure:
-
Transfected cells are plated in a 96-well or 384-well plate.
-
For antagonist testing, cells are pre-incubated with the test compound for a specified time.[7]
-
A known agonist for the GPCR is then added to stimulate β-arrestin recruitment. For agonist testing, only the test compound is added.
-
-
Detection:
-
After incubation, a substrate for the reporter enzyme is added.
-
The resulting luminescence or fluorescence is measured using a plate reader.
-
-
Data Analysis:
-
For agonists, EC50 values are determined from the dose-response curves.
-
For antagonists, IC50 values are determined from the inhibition of the agonist-induced signal.
-
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and the logic of data interpretation.
References
- 1. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiplexed profiling of GPCR activities by combining split TEV assays and EXT-based barcoded readouts - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine Analogs as Histamine H3 Receptor Antagonists
A Comparative Guide for Researchers in Drug Development
This guide provides a comprehensive analysis of the mechanism of action for (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine and its analogs, focusing on their activity as histamine H3 receptor (H3R) antagonists. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the experimental data and methodologies used to validate this class of compounds.
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system. Its antagonism is a promising therapeutic strategy for a range of neurological and cognitive disorders. The this compound scaffold has emerged as a key pharmacophore in the design of potent and selective H3R antagonists.
Comparative Performance of Analogs
The following tables summarize the in vitro binding affinities and functional activities of representative this compound analogs and established H3R antagonists. This data allows for a direct comparison of their potency and efficacy.
Table 1: In Vitro Histamine H3 Receptor Binding Affinities (Ki)
| Compound/Analog | Structure | Human H3R Ki (nM) | Rat H3R Ki (nM) | Selectivity over other Histamine Receptors |
| Analog A | This compound | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| Analog B (Irdabisant) | 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one | 2.0 | 7.2 | >1000-fold over H1R, H2R, H4R |
| Analog C | N-(5-p-nitrophenoxypentyl)pyrrolidine | 39 | Not specified | High |
| Pitolisant (Reference) | 1-{3-[4-(3-Chlorophenyl)propoxy]propyl}piperidine | 6.09 | Not specified | High |
Table 2: In Vitro Histamine H3 Receptor Functional Activity (IC50/EC50)
| Compound/Analog | Assay Type | Functional Response | IC50/EC50 (nM) | Efficacy |
| Analog A | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| Analog B (Irdabisant) | Rat Dipsogenia Model (in vivo) | Antagonist | ED50 = 0.06 mg/kg | Potent |
| AR71 (Analog) | cAMP Accumulation Assay | Antagonist/Inverse Agonist | IC50 = 83.5 | Efficacious |
| Pitolisant (Reference) | cAMP Accumulation Assay | Inverse Agonist | Varies by study | Full Inverse Agonist |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays commonly used to characterize H3R antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound to the histamine H3 receptor.
Materials:
-
Membranes: HEK-293 cells stably expressing the human histamine H3 receptor.
-
Radioligand: [3H]Nα-methylhistamine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Wash Buffer: Cold assay buffer.
-
Non-specific Binding Control: 10 µM of a known H3R ligand (e.g., thioperamide).
Procedure:
-
Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay (Functional Assay)
Objective: To assess the functional activity of a test compound as an agonist, antagonist, or inverse agonist at the histamine H3 receptor by measuring G-protein activation.
Materials:
-
Membranes: As in the binding assay.
-
Radioligand: [35S]GTPγS.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
GDP: To facilitate the exchange of [35S]GTPγS for GDP on the Gα subunit.
Procedure:
-
Pre-incubate the cell membranes with the test compound.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate to allow for G-protein activation and binding of [35S]GTPγS.
-
Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration.
-
Measure the amount of bound [35S]GTPγS by scintillation counting.
-
For antagonists, measure the inhibition of agonist-stimulated [35S]GTPγS binding. For inverse agonists, measure the reduction in basal [35S]GTPγS binding.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The available evidence strongly supports the mechanism of action of this compound analogs as histamine H3 receptor antagonists. The structure-activity relationship studies on related compounds demonstrate that the pyrrolidine and pyridine moieties are key for high-affinity binding to the H3R. The in vitro and in vivo data for structurally similar compounds, such as Irdabisant, confirm potent antagonist activity.
For drug development professionals, this class of compounds represents a promising avenue for the discovery of novel therapeutics targeting the H3 receptor. Further research should focus on the synthesis and detailed pharmacological characterization of a broader range of this compound analogs to optimize their potency, selectivity, and pharmacokinetic properties. The experimental protocols and comparative data presented in this guide provide a solid foundation for such future investigations.
A Comparative Guide to the Synthetic Strategies for Substituted Pyrrolidinyl-Pyridines
The pyrrolidinyl-pyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including the smoking cessation aid Varenicline. The efficient construction of this framework is a key objective for synthetic chemists in drug discovery. This guide provides a comparative analysis of several prominent synthetic routes to substituted pyrrolidinyl-pyridines, presenting quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers in selecting the most appropriate methodology.
Palladium-Catalyzed Buchwald-Hartwig Amination
One of the most robust and widely used methods for forming C-N bonds, the Buchwald-Hartwig amination, involves the palladium-catalyzed cross-coupling of an amine (pyrrolidine) with an aryl halide (halopyridine).[1][2] This method is valued for its broad substrate scope and functional group tolerance. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields.
General Reaction Scheme: Buchwald-Hartwig Amination
Caption: Palladium-catalyzed cross-coupling of a pyrrolidine and a halopyridine.
Comparative Performance Data
| Entry | Pyridine Substrate | Pyrrolidine Substrate | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Pyrrolidine | Pd₂(dba)₃ (2) / Xantphos (4) | NaOtBu | Toluene | 100 | 16 | 95 |
| 2 | 2-Chloropyridine | 3-(R)-hydroxypyrrolidine | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | Dioxane | 110 | 12 | 88 |
| 3 | 4-Bromopyridine | Pyrrolidine | Pd₂(dba)₃ (1) / BINAP (1.5) | Cs₂CO₃ | Toluene | 100 | 24 | 92 |
| 4 | 2-Bromo-5-nitropyridine | Pyrrolidine | Pd(OAc)₂ (5) / SPhos (10) | K₂CO₃ | DMF | 80 | 8 | 75 |
Representative Experimental Protocol: Synthesis of 2-(Pyrrolidin-1-yl)pyridine
To a flame-dried Schlenk tube under an argon atmosphere is added tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18.3 mg, 0.02 mmol, 2 mol%), Xantphos (23.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol). The tube is evacuated and backfilled with argon three times. Toluene (5 mL), 2-bromopyridine (158 mg, 1.0 mmol), and pyrrolidine (85.3 mg, 1.2 mmol) are added sequentially via syringe. The reaction vessel is sealed and the mixture is stirred at 100 °C for 16 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the title compound as a pale yellow oil (141 mg, 95% yield).
Nucleophilic Aromatic Substitution (SNA_r)
Nucleophilic aromatic substitution (SNA_r) is a classical and direct method for forging the pyrrolidinyl-pyridine linkage, particularly when the pyridine ring is activated by electron-withdrawing groups.[3] The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). For pyridines, substitution is strongly favored at the C-2 and C-4 positions, as this allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom.[4]
General Reaction Scheme: Nucleophilic Aromatic Substitution
Caption: Direct displacement of a leaving group via the SNAr mechanism.
Comparative Performance Data
| Entry | Pyridine Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |:---:|:---|:---|:---|:---|:---:|:---:|:---:|:---:| | 1 | 2-Fluoro-5-nitropyridine | Pyrrolidine | K₂CO₃ | DMSO | 80 | 2 | 98 | | 2 | 4-Chloropyridine HCl | Pyrrolidine | Et₃N | Acetonitrile | 80 | 24 | 70 | | 3 | 2,4-Dichloropyridine | Pyrrolidine (1 eq.) | DIPEA | NMP | 60 | 6 | 85 (4-subst.) | | 4 | 2-Chloro-3-cyanopyridine | (S)-2-(methoxymethyl)pyrrolidine | K₂CO₃ | DMF | 100 | 12 | 91 |
Representative Experimental Protocol: Synthesis of 5-Nitro-2-(pyrrolidin-1-yl)pyridine
In a round-bottom flask, 2-fluoro-5-nitropyridine (142 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol) are suspended in dimethyl sulfoxide (DMSO, 5 mL). Pyrrolidine (100 µL, 1.2 mmol) is added dropwise at room temperature. The mixture is then heated to 80 °C and stirred for 2 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and poured into ice-water (50 mL). The resulting yellow precipitate is collected by vacuum filtration, washed with cold water, and dried under high vacuum to yield the desired product as a bright yellow solid (189 mg, 98% yield).
Reductive Amination
Reductive amination offers a convergent approach, typically involving the reaction of a dicarbonyl compound with an amine source, followed by in-situ reduction to form the heterocyclic ring.[5][6] For the synthesis of substituted pyrrolidines that are subsequently coupled to a pyridine, this method is useful for preparing the pyrrolidine fragment itself. A direct synthesis of a pyrrolidinyl-pyridine can be envisioned by reacting a suitably functionalized pyridine-containing amine with a 1,4-dicarbonyl compound.
Workflow: Two-Step Reductive Amination Approach
Caption: A two-stage strategy involving pyrrolidine formation then coupling.
Comparative Performance Data (Pyrrolidine Formation Step)
| Entry | Dicarbonyl Substrate | Amine | Reducing Agent | Solvent | Temp | Time (h) | Yield (%) | |:---:|:---|:---|:---|:---|:---:|:---:|:---:|:---:| | 1 | Succinaldehyde | Benzylamine | NaBH(OAc)₃ | DCE | RT | 12 | 90 | | 2 | 2,5-Hexanedione | Ammonium Acetate | NaCNBH₃ | Methanol | RT | 24 | 85 | | 3 | 2-Methyl-1,4-pentanedial | (R)-α-Methylbenzylamine | H₂ (50 psi), Pd/C | Ethanol | RT | 16 | 78 (92% de) | | 4 | Glutaraldehyde | Pyridin-4-amine | NaBH(OAc)₃ | CH₂Cl₂ | RT | 18 | 65 |
Representative Experimental Protocol: Synthesis of 1-Benzylpyrrolidine
To a solution of succinaldehyde (1.1 g of a 40% aqueous solution, ~5.0 mmol) and benzylamine (0.54 g, 5.0 mmol) in 1,2-dichloroethane (25 mL) was added acetic acid (0.3 mL). The mixture was stirred for 30 minutes at room temperature. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.6 g, 7.5 mmol) was then added portion-wise over 15 minutes. The reaction was stirred at room temperature for 12 hours. The reaction was quenched by the slow addition of saturated aqueous NaHCO₃ solution (20 mL). The layers were separated, and the aqueous layer was extracted with dichloromethane (2 x 20 mL). The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product was purified by flash chromatography to yield 1-benzylpyrrolidine (0.72 g, 90%).
Comparative Analysis Summary
| Synthetic Route | Advantages | Disadvantages | Best Suited For |
| Buchwald-Hartwig | Excellent functional group tolerance, broad scope for both coupling partners, generally high yields.[1][2] | Requires expensive palladium catalysts and ligands; potential for heavy metal contamination in the final product. | General purpose synthesis, late-stage functionalization, and when SNAr is not feasible. |
| SNA_r | Operationally simple, inexpensive reagents, often proceeds in high yield without metal catalysts.[3] | Requires an electron-deficient pyridine ring (activated by EWGs); limited to substitution at the 2- and 4-positions.[4] | Large-scale synthesis of electronically activated pyrrolidinyl-pyridines. |
| Reductive Amination | Convergent approach, good for building complex pyrrolidines from simple precursors.[5][6] | Often a multi-step process for the target molecule; may have selectivity issues with unsymmetrical dicarbonyls. | Synthesis of novel pyrrolidine analogues which are then coupled in a subsequent step. |
The choice of synthetic strategy ultimately depends on the specific substitution pattern of the target molecule, the availability of starting materials, cost considerations, and scalability requirements. For rapid analogue synthesis with diverse substitution, the Buchwald-Hartwig amination offers the greatest flexibility. For large-scale production of specific, electronically-activated targets, SNAr is often the most economical choice.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
Head-to-Head Comparison of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine Isomers: A Review of Available Pharmacological Data
A comprehensive review of publicly available scientific literature and databases reveals a significant lack of direct head-to-head comparative studies on the pharmacological properties of the isomers of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine. While the parent compound is identified by the CAS Number 876316-38-0, detailed experimental data on its specific isomers, including their synthesis, isolation, and differential effects on biological targets, are not readily found in published research.
This guide, therefore, aims to provide a contextual overview of the potential pharmacological relevance of the (2-(pyrrolidin-1-yl)pyridine scaffold based on structurally related compounds, while highlighting the current gap in knowledge regarding the specific isomers of this compound. This information is intended for researchers, scientists, and drug development professionals who may be interested in exploring this chemical space.
The (2-(Pyrrolidin-1-yl)pyridine Scaffold: A Privileged Motif in Drug Discovery
The core structure of this compound, which features a pyrrolidine ring attached to a pyridine ring, is a recognized pharmacophore in medicinal chemistry. Compounds containing this scaffold have been investigated for their activity at various G-protein coupled receptors (GPCRs), most notably histamine and dopamine receptors.
Potential as Histamine H3 Receptor Antagonists
Several studies have explored derivatives of the (2-pyrrolidin-1-yl)pyridine scaffold as potent and selective histamine H3 receptor (H3R) antagonists. The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonism of H3R is a therapeutic strategy for various neurological and psychiatric disorders, including cognitive impairment, Alzheimer's disease, and attention-deficit/hyperactivity disorder (ADHD).
While direct data for the requested compound is unavailable, the general structure-activity relationship (SAR) of related H3R antagonists suggests that the pyrrolidine moiety and the pyridine ring are crucial for receptor binding. The specific stereochemistry of substituents on the pyrrolidine ring can significantly influence potency and selectivity.
Potential as Dopamine Receptor Ligands
The (pyridin-4-yl)methanamine core is also present in a number of compounds targeting dopamine receptors. Dopamine receptors are implicated in a wide range of physiological and pathological processes, including motor control, motivation, and reward. Ligands for these receptors are used to treat conditions such as Parkinson's disease, schizophrenia, and depression. The selectivity of these ligands for different dopamine receptor subtypes (D1-D5) is a critical aspect of their pharmacological profile and is often dictated by the nature and position of substituents on the pyridine and amine moieties.
Lack of Experimental Data for this compound Isomers
Despite the potential pharmacological relevance of this scaffold, there is no publicly available experimental data to facilitate a head-to-head comparison of the pharmacological properties of the isomers of this compound. To provide the detailed comparison guide as requested, the following experimental data would be necessary for each isomer:
-
Binding Affinity (Ki) and Functional Activity (EC50/IC50) at various receptors: This would quantify the potency and efficacy of each isomer at relevant targets (e.g., histamine H3, dopamine D2, etc.).
-
Selectivity Profiles: Data on binding to a panel of receptors and enzymes is needed to assess the selectivity of each isomer.
-
In Vitro and In Vivo Pharmacokinetic Properties: This would include data on absorption, distribution, metabolism, and excretion (ADME) to evaluate the drug-like properties of each isomer.
-
In Vivo Efficacy in relevant animal models: This would demonstrate the potential therapeutic utility of each isomer.
Without such data, any discussion on the comparative pharmacology of the isomers would be purely speculative.
Future Directions and Conclusion
The (2-(pyrrolidin-1-yl)pyridine scaffold remains an interesting starting point for the design of novel CNS-active compounds. Future research efforts are required to synthesize and characterize the individual isomers of this compound. A systematic evaluation of their pharmacological properties would be invaluable to understand the impact of stereochemistry on their biological activity and to unlock their potential therapeutic applications.
Safety Operating Guide
Essential Procedures for the Safe Disposal of (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine
For Immediate Reference: This document outlines the essential operational and disposal protocols for (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine (CAS No. 876316-38-0). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
This compound , a substituted aminopyridine, is categorized as a corrosive substance and requires meticulous handling and disposal.[1] Due to its chemical structure, which includes a pyridine ring and a pyrrolidine group, it should be treated as a hazardous chemical waste, aligning with protocols for similar pyridine derivatives.[2][3]
Immediate Safety and Handling Protocols
Prior to handling, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). In the event of a spill, the area should be evacuated, and for significant spills, the institution's Environmental Health and Safety (EHS) department must be contacted immediately.[2]
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[2] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[2] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[2] |
Spill Response:
-
Small Spills: Absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. The contaminated absorbent should then be transferred to a sealed, labeled container for disposal.[2][3]
-
Large Spills: Immediately contact your institution's EHS department for guidance.[2]
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must comply with all local, state, and federal hazardous waste regulations.[2] Never dispose of this chemical down the drain or in regular trash.[3]
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[2]
-
This waste stream must be kept separate from other incompatible waste, such as strong oxidizing agents and acids.[2]
-
-
Waste Collection and Labeling:
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by trained hazardous waste personnel.[2]
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal service.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound, CasNo.876316-38-0 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. lobachemie.com [lobachemie.com]
Essential Safety and Operational Guidance for Handling (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (2-(Pyrrolidin-1-yl)pyridin-4-yl)methanamine. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure safe laboratory operations.
Hazard Summary
-
Skin and Eye Irritation/Corrosion: Similar compounds are known to cause skin irritation and serious eye irritation or damage.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Harmful if Swallowed: Oral toxicity is a concern with related pyridine derivatives.[2]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound, based on recommendations for analogous chemicals.
| Protection Type | Specific Equipment | Standard |
| Eye/Face Protection | Tightly fitting safety goggles or chemical splash-resistant safety glasses with side protection. A face shield may be necessary in some situations.[1][3] | Conforming to EN166 (EU) or NIOSH (US) standards.[1][3] |
| Skin Protection | Chemical-resistant gloves (inspect before use). Fire/flame resistant and impervious clothing.[1][3] | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3] | NIOSH/MSHA or EN 149 approved.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
1. Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[1][2]
-
Verify that an eyewash station and safety shower are readily accessible.[2]
-
Inspect all PPE for integrity before donning.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Wash hands thoroughly after handling.[1]
-
Use non-sparking tools to prevent ignition.[3]
-
Do not eat, drink, or smoke in the handling area.[2]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
Store locked up.[2]
-
The compound should be stored under an inert atmosphere and protected from light.[2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
-
Do not allow the product to enter drains or waterways.[1]
-
Contaminated clothing should be removed and washed before reuse.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling chemical compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
